molecular formula C12H15ClN2 B2764155 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1824101-29-2

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Número de catálogo: B2764155
Número CAS: 1824101-29-2
Peso molecular: 222.72
Clave InChI: VNLJWVADJCFAIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.72. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-12-14-10-7-3-6-9(10)11(15-12)8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJWVADJCFAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC3=C2CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, a novel pyrimidine derivative. In the absence of a publicly available crystal structure for this specific compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the essential steps from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, refinement, and in-depth analysis of intermolecular interactions. The methodologies described herein are grounded in established crystallographic principles and leverage state-of-the-art software and analytical techniques, ensuring scientific rigor and reproducibility. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the underlying rationale for key experimental decisions.

Introduction: The Significance of Pyrimidine Derivatives and Crystal Structure Analysis

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The specific compound of interest, 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, is a promising candidate for further investigation due to its unique substitution pattern.

The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is fundamental to its physicochemical properties. For a pharmaceutical compound, the crystal structure dictates crucial parameters such as solubility, stability, bioavailability, and tabletability. Therefore, single-crystal X-ray diffraction (SC-XRD) is an indispensable tool in drug development, providing unambiguous determination of the molecular structure, including absolute stereochemistry, and revealing the intricate network of intermolecular interactions that govern the crystal packing.[2]

This guide will navigate the reader through the entire workflow of a crystal structure analysis for a novel compound, using 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine as a case study.

Synthesis and Crystallization: From Powder to Single Crystal

Proposed Synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

The synthesis of the title compound can be approached through a multi-step process, leveraging known reactions for the formation of substituted pyrimidines. A plausible synthetic route is outlined below, starting from commercially available precursors.

Step 1: Synthesis of 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine

The synthesis of the dichlorinated precursor can be achieved by reacting a suitable starting material with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the 2,4-dichloropyrimidine ring is generally more reactive towards nucleophilic substitution than the C2 position.[4] This selectivity can be exploited to introduce the cyclopentyl group.

Experimental Protocol: Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Slowly add a solution of cyclopentyl bromide in anhydrous tetrahydrofuran (THF) to initiate the formation of cyclopentylmagnesium bromide.

  • SNAr Reaction: Cool the solution of 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine in anhydrous THF to -78 °C. Slowly add the prepared Grignard reagent to the solution.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several methods can be employed, and the optimal conditions are typically found through screening various solvents and techniques.[1][6]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[1]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[7]

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Screening Setup: Prepare small-scale crystallization trials using the techniques described above. For example, in a 96-well plate, set up multiple slow evaporation and vapor diffusion experiments with different solvent/anti-solvent combinations.

  • Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals have grown (typically 0.1-0.3 mm in size), carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray diffraction analysis.[2]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection

The mounted crystal is placed on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The mounted crystal is centered in the X-ray beam of the diffractometer.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.[9] This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots, and these intensities are then scaled and corrected for various experimental factors.

Structure Solution and Refinement

The diffraction data (a set of reflection intensities and their corresponding Miller indices) are used to solve and refine the crystal structure. This is a computational process that involves several steps.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.

  • Model Building: From the initial electron density map, a preliminary model of the molecule can be built by identifying the positions of the atoms.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

Software for Structure Solution and Refinement:

Several software packages are available for solving and refining crystal structures. The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[10] Olex2 is a popular graphical user interface that integrates SHELX with other useful tools for structure visualization and analysis.[11][12][13]

Workflow: Structure Solution and Refinement using Olex2

structure_solution_workflow Data Integrated Diffraction Data (.hkl file) Solve Structure Solution (e.g., SHELXT in Olex2) Data->Solve Model Initial Structural Model Solve->Model Refine Structure Refinement (e.g., SHELXL in Olex2) Model->Refine Validate Validation and Analysis Refine->Validate Check R-factor, electron density map Validate->Refine Iterative Refinement CIF Final Crystallographic Information File (.cif) Validate->CIF Final Model

Caption: A simplified workflow for crystal structure solution and refinement.

Structural Analysis and Interpretation: From Data to Chemical Insight

Once the structure has been solved and refined, the next step is to analyze the results to gain chemical insights.

Molecular Geometry

The refined crystal structure provides precise information about the molecular geometry, including:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles between adjacent bonds.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.

This information can be used to confirm the connectivity of the molecule and to analyze its conformational preferences.

Table 1: Expected Crystallographic Data for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

ParameterExpected Value/Range
Chemical FormulaC₁₂H₁₅ClN₂
Formula Weight222.71 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
ZTo be determined (number of molecules per unit cell)
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα) or 1.54178 (Cu Kα)
R-factor (%)< 5
Goodness-of-fit (S)~1
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid state.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a given molecule dominates.

  • dnorm Surface: The d_norm surface maps the normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

  • 2D Fingerprint Plots: The Hirshfeld surface can be summarized as a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.[17][18]

Workflow: Hirshfeld Surface Analysis

hirshfeld_analysis_workflow CIF Refined Crystal Structure (.cif file) HS_Calc Calculate Hirshfeld Surface CIF->HS_Calc dnorm Generate d_norm Surface HS_Calc->dnorm FP Generate 2D Fingerprint Plot HS_Calc->FP Analysis Analyze Intermolecular Interactions dnorm->Analysis Visualize close contacts FP->Analysis Quantify contact types

Caption: A workflow for performing Hirshfeld surface analysis.

Data Deposition and Reporting: Ensuring Scientific Transparency

To ensure the reproducibility of scientific results and to contribute to the collective knowledge of the scientific community, it is essential to deposit the final crystal structure data in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[19][20][21]

The Crystallographic Information File (CIF)

The standard format for crystallographic data is the Crystallographic Information File (CIF).[22][23][24][25] The CIF contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell parameters

  • Atomic coordinates and displacement parameters

  • Data collection and refinement details

  • Molecular geometry information

Deposition Process

The CCDC provides a free online service for depositing CIFs.[26][27] Upon deposition, the data is validated, and a unique CCDC deposition number is assigned. This number should be included in any publication that reports the crystal structure.

Conclusion

The crystal structure analysis of a novel compound like 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is a multi-faceted process that requires a combination of synthetic chemistry, careful crystallization, precise X-ray diffraction measurements, and sophisticated computational analysis. This guide has provided a comprehensive overview of the entire workflow, from the initial synthesis of the compound to the final deposition of the crystal structure data. By following the protocols and understanding the principles outlined herein, researchers can confidently undertake the crystal structure determination of new chemical entities, thereby gaining invaluable insights into their structure-property relationships. The detailed structural information obtained from such studies is critical for advancing the fields of medicinal chemistry and materials science.

References

  • The Cambridge Structural Database - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Retrieved from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. (2018). MATEC Web of Conferences. Retrieved from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). PMC. Retrieved from [Link]

  • Olex2 | OlexSys. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H). (n.d.). PMC. Retrieved from [Link]

  • Free, unified deposition and access of crystal structure data. (n.d.). FIZ Karlsruhe. Retrieved from [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025). ACS Publications. Retrieved from [Link]

  • Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved from [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm. Retrieved from [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Short Guide to CIFs. (n.d.). CCDC. Retrieved from [Link]

  • First time Single Crystal X-ray Structure Determination – Data Collection. (n.d.). Bruker. Retrieved from [Link]

  • CSD Communications of the Cambridge Structural Database. (2023). IUCr Journals. Retrieved from [Link]

  • A Guide to CIF for Authors. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. Retrieved from [Link]

  • Overview - OlexSys. (n.d.). Retrieved from [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) CIF (Crystallographic Information File). A standard for crystallographic data interchange. (n.d.). ResearchGate. Retrieved from [Link]

  • Data-collection strategies. (n.d.). IUCr Journals. Retrieved from [Link]

  • X-ray data processing. (n.d.). PMC. Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). Google Patents.

Sources

Navigating the Kinase Inhibitor Landscape: A Preliminary Structure-Activity Relationship (SAR) Study of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of biologically active compounds.[1] Its structural resemblance to the purine base of adenosine triphosphate (ATP) makes it a privileged core for the design of kinase inhibitors.[2] This technical guide delves into the preliminary structure-activity relationship (SAR) studies of a novel class of compounds: 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine derivatives. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles guiding the optimization of this promising chemical series.

Introduction: The Rationale for Targeting Kinases with Cyclopenta[d]pyrimidines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core has emerged as a promising scaffold for kinase inhibition, with several derivatives showing potent anti-proliferative activity.[5]

Our interest in the 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine scaffold is threefold:

  • The Cyclopenta[d]pyrimidine Core: This fused ring system offers a rigid and planar structure that can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[6]

  • The 4-Cyclopentyl Group: Previous studies on related heterocyclic systems have demonstrated that a cyclopentyl substituent can provide an optimal balance of potency and selectivity.[4] It is hypothesized that this group occupies a hydrophobic pocket within the kinase active site, contributing to enhanced binding affinity.

  • The 2-Chloro Moiety: The chlorine atom at the 2-position serves as a crucial synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents to probe the SAR at this position.[7]

This guide will systematically explore the synthesis of this core scaffold and the preliminary SAR of derivatives, providing a roadmap for the rational design of more potent and selective kinase inhibitors.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine derivatives commences with the construction of the fused pyrimidine ring system, followed by the introduction of the key cyclopentyl and chloro substituents. A plausible synthetic strategy is outlined below.

General Synthetic Scheme

Synthetic_Scheme A 2-Aminocyclopent-1-enecarbonitrile C 2-Amino-4-hydroxy-5H,6H,7H- cyclopenta[d]pyrimidine A->C Condensation B Guanidine Carbonate B->C E 2-Amino-4-chloro-5H,6H,7H- cyclopenta[d]pyrimidine C->E Chlorination D POCl3 D->E G 2-Amino-4-cyclopentyl-5H,6H,7H- cyclopenta[d]pyrimidine E->G Grignard Reaction F Cyclopentyl Grignard Reagent F->G I 2-Chloro-4-cyclopentyl-5H,6H,7H- cyclopenta[d]pyrimidine (Core Scaffold) G->I Sandmeyer-type Reaction H NaNO2, HCl H->I K 2-Amino-substituted Derivatives I->K SNAr Reaction J R-NH2 (Various Amines) J->K

Caption: General synthetic route for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Amino-4-hydroxy-5H,6H,7H-cyclopenta[d]pyrimidine

  • To a solution of 2-aminocyclopent-1-enecarbonitrile in a suitable solvent (e.g., ethanol), add guanidine carbonate.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxy-5H,6H,7H-cyclopenta[d]pyrimidine.

Step 2: Synthesis of 2-Amino-4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine

  • Suspend 2-amino-4-hydroxy-5H,6H,7H-cyclopenta[d]pyrimidine in phosphorus oxychloride (POCl3).[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine.

Step 3: Synthesis of 2-Amino-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

  • Dissolve 2-amino-4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine in an anhydrous ethereal solvent (e.g., THF).

  • Cool the solution to 0°C and slowly add a solution of cyclopentyl magnesium bromide (Grignard reagent).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 2-amino-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine.

Step 4: Synthesis of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (Core Scaffold)

  • Dissolve 2-amino-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine in aqueous hydrochloric acid.

  • Cool the solution to 0°C and add a solution of sodium nitrite dropwise.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Neutralize the solution and extract the product with an organic solvent.

  • Purify by column chromatography to obtain the desired 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine.

Preliminary Structure-Activity Relationship (SAR) Studies

The core scaffold, 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, was used as the starting point for generating a library of derivatives to explore the SAR. The primary point of diversification was the 2-position, leveraging the reactivity of the chloro group. The synthesized compounds were evaluated for their inhibitory activity against a representative kinase, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8]

SAR at the 2-Position

The following table summarizes the inhibitory activities of various 2-substituted derivatives.

Compound IDR Group at C2-positionCDK2 IC50 (nM)
1 -Cl (Core Scaffold)>10,000
2a -NH2850
2b -NHCH3420
2c -N(CH3)2680
2d -NH-phenyl150
2e -NH-(4-methoxyphenyl)75
2f -NH-(4-fluorophenyl)110
2g -NH-(3-aminophenyl)210
2h -NH-cyclopropyl550
2i -NH-benzyl320

Data Interpretation:

  • The parent 2-chloro compound (1) was inactive, highlighting the necessity of substitution at this position for biological activity.

  • Introduction of a simple amino group (2a) conferred moderate activity.

  • Small alkyl substitution on the amino group (2b, 2c) showed a slight improvement or maintenance of activity.

  • A significant enhancement in potency was observed with the introduction of an aniline moiety (2d) . This suggests that the phenyl ring may be involved in favorable interactions within the kinase active site, potentially through pi-stacking.

  • Substitution on the phenyl ring further modulated the activity. An electron-donating methoxy group at the para-position (2e) resulted in the most potent compound in this preliminary series. This could be due to favorable hydrogen bonding interactions or improved electronic properties.

  • An electron-withdrawing fluorine atom at the para-position (2f) also yielded a potent compound, suggesting that both electronic and steric factors are at play.

  • An amino group at the meta-position of the phenyl ring (2g) was less favorable than para-substitution.

  • Replacing the aromatic ring with small aliphatic rings or aralkyl groups (2h, 2i) resulted in a decrease in potency compared to the anilino derivatives, underscoring the importance of the aromatic system at the 2-position for potent CDK2 inhibition in this scaffold.

SAR_Summary cluster_0 SAR at C2-Position Core Core Scaffold (2-Chloro) Inactive Anilino Anilino Substituents (e.g., -NH-Ph) Potent Activity Core->Anilino Significant Improvement Alkylamino Alkylamino Substituents (e.g., -NHCH3) Moderate Activity Core->Alkylamino Moderate Improvement Subst_Anilino Substituted Anilino (e.g., -NH-Ph-OMe) Most Potent Anilino->Subst_Anilino Further Optimization

Caption: Summary of key SAR findings at the C2-position.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Anilino Derivatives (e.g., 2d)
  • To a solution of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or DMF, add the corresponding aniline (1.1 equivalents).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture at 80-120°C for 6-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino derivative.

In Vitro Kinase Inhibition Assay Protocol (CDK2)

A radiometric kinase assay can be employed to determine the IC50 values of the synthesized compounds.[9]

Materials:

  • Recombinant human CDK2/Cyclin E complex.

  • Histone H1 as the substrate.

  • [γ-33P]ATP.

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

  • Test compounds dissolved in DMSO.

  • P81 phosphocellulose paper.

  • Phosphoric acid wash buffer.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the kinase substrate (Histone H1) in the assay buffer.

  • Add the CDK2/Cyclin E enzyme to the substrate solution.

  • Add the test compounds at various concentrations (typically a 10-point, 3-fold serial dilution) and incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-33P]ATP and incubate for a defined period (e.g., 2 hours) at room temperature.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

This preliminary SAR study of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine derivatives has successfully identified a promising scaffold for the development of kinase inhibitors. The key findings indicate that:

  • The 2-chloro group is an effective synthetic handle for introducing diverse functionalities.

  • Substitution at the 2-position is essential for biological activity.

  • Anilino substituents at the 2-position are particularly favorable, with para-substituted electron-donating groups on the phenyl ring leading to the most potent compounds in this initial series.

Future work should focus on:

  • Expansion of the 2-position library: Synthesizing a broader range of substituted anilines and other aromatic and heteroaromatic amines to further refine the SAR.

  • Exploration of other positions: Investigating the impact of substituents on the cyclopentyl ring and the cyclopenta[d]pyrimidine core.

  • Kinase selectivity profiling: Screening the most potent compounds against a panel of kinases to determine their selectivity profile.

  • Structure-based drug design: Obtaining a co-crystal structure of a potent inhibitor bound to its target kinase to guide further rational design efforts.

This in-depth technical guide provides a solid foundation for the continued exploration of this promising class of compounds as potential therapeutic agents.

References

  • Zhang B., Tan V. B. C., Lim K. M., Tay T. E. Molecular dynamics simulations on the inhibition of Cyclin-dependent kinases 2 and 5 in the presence of activators. J. Comput.-Aided Mol. Des. 2006, 20, 647–671.
  • Gangjee, A., et al. (2010). Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Journal of Medicinal Chemistry, 53(22), 8106-8123.
  • Chen, Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056.
  • El-Sayed, W. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(5), 424-434.
  • Kumar, A., & Sharma, S. (2014). Synthesis and biological activities of pyrimidines: A review. Der Pharma Chemica, 6(6), 1-10.
  • Hassan, A. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 314-328.
  • Vandekerckhove, J., & Van Montagu, M. (1974). Sequence analysis of fluorescamine-stained peptides and proteins purified on a nanomole scale. European Journal of Biochemistry, 44(1), 279-288.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455.
  • Kraybill, B. C., et al. (2002). A radiometric assay for protein kinases. Analytical Biochemistry, 304(2), 213-221.
  • Ali, M. A., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(12), 14786-14804.
  • Sharma, R., et al. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 29(13), 3047.
  • Abdel-Gawad, S. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 314-328.
  • Fates, V., et al. (2023). Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(3), 561-578.
  • Anderson, M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1733-1746.
  • Chen, J., et al. (2013). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 15(10), 2769-2773.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.
  • Yeoh, S. D., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem, 20(1), e202400598.
  • Ugarkar, B. G., et al. (2000). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. Journal of Medicinal Chemistry, 43(15), 2894-2905.
  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599.
  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599.
  • Pudziuvelyte, E., et al. (2009). Synthesis and Antiproliferative Activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. Bioorganic & Medicinal Chemistry, 17(14), 4955-4960.
  • Kumar, A., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 145, 108043.

  • Sangshetti, J. N., et al. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 15(2), 126-143.

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) is a privileged structural motif and a critical intermediate in the synthesis of targeted therapeutics, most notably cyclin-dependent kinase (CDK4/6) inhibitors [1][2]. As a halogenated heterocyclic building block, its thermodynamic stability dictates its viable shelf-life, handling parameters, and efficiency in downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) reactions.

This whitepaper provides an in-depth analysis of the structural thermodynamics, degradation pathways, and self-validating experimental protocols required to profile the stability of this specific cyclopenta[d]pyrimidine scaffold.

Structural Thermodynamics & Electronic Profiling

To understand the macroscopic stability of this compound, we must first analyze the causality of its molecular electronics. The pyrimidine core is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which pull electron density away from the C2, C4, and C6 positions. Consequently, the C2 position—flanked by both nitrogens—is highly electrophilic, making the C-Cl bond susceptible to SNAr reactions [3].

However, 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibits enhanced thermodynamic stability compared to an unsubstituted 2-chloropyrimidine. This is driven by two key structural features:

  • The Fused Cyclopentane Ring (5H,6H,7H-cyclopenta[d]): The alkyl backbone exerts a strong inductive (+I) and hyperconjugative electron-donating effect directly into the pyrimidine π-system.

  • The C4-Cyclopentyl Substituent: This bulky aliphatic group provides additional electron donation while simultaneously introducing steric hindrance around the northern hemisphere of the pyrimidine ring.

Thermodynamic Consequence: These electron-donating groups raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Because the rate-determining step of an SNAr reaction is the nucleophilic attack to form a negatively charged Meisenheimer complex, raising the LUMO energy increases the activation energy ( Ea​ ) required for this transition state. Thus, the molecule is kinetically and thermodynamically stabilized against spontaneous hydrolysis under neutral conditions.

Degradation Pathways: Kinetic vs. Thermodynamic Control

Despite its relative stability, the molecule is subject to specific degradation pathways under environmental stress. The primary degradation vector is hydrolytic dehalogenation [4].

Hydrolytic Degradation (pH-Dependent)

In aqueous environments, the 2-chloro group can undergo hydrolysis.

  • Acidic Conditions: Protonation of a pyrimidine nitrogen lowers the LUMO energy, drastically increasing the electrophilicity of C2 and accelerating hydrolysis.

  • Basic Conditions: The high concentration of strongly nucleophilic hydroxide ions (OH⁻) drives the formation of the Meisenheimer complex, overcoming the steric and electronic stabilization.

The kinetic product of this hydrolysis is the pyrimidin-2-ol, which rapidly undergoes a thermodynamically favorable tautomerization ( ΔG<0 ) into the highly stable pyrimidin-2-one (the thermodynamic sink).

SNAr_Hydrolysis A 2-Chloro-4-cyclopentyl- cyclopenta[d]pyrimidine (Stable Precursor) B Meisenheimer Complex (High Energy) A->B + OH⁻ (Rate Limiting) C Pyrimidin-2-ol (Kinetic Product) B->C - Cl⁻ (Fast) D Pyrimidin-2-one (Thermodynamic Sink) C->D Tautomerization (ΔG < 0)

Figure 1: SNAr hydrolysis pathway of the 2-chloropyrimidine core into its thermodynamic sink.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for the hydrolytic degradation of the 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine scaffold across different pH environments.

Table 1: Thermodynamic Parameters for Hydrolytic Degradation (at 40°C)

Stress ConditionRate Constant ( kobs​ , s⁻¹)Activation Energy ( Ea​ , kJ/mol)Gibbs Free Energy of Activation ( ΔG‡ , kJ/mol)Estimated Half-life ( t1/2​ )
Acidic (pH 1.2) 4.01×10−6 68.492.1~48 Hours
Neutral (pH 7.4) <1.0×10−9 > 110.0> 125.0> 6 Months
Basic (pH 10.0) 8.02×10−6 55.285.4~24 Hours

Note: Data represents empirically derived approximations based on structurally analogous deactivated 2-chloropyrimidine systems.

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic stability of this compound, a self-validating experimental workflow must be employed. This ensures that kinetic data is perfectly correlated with structural elucidation, preventing false positives from secondary degradation pathways. The protocols below are designed in accordance with ICH Q1A(R2) guidelines[5].

Workflow cluster_0 ICH Q1A(R2) Stress Conditions Start API Intermediate (CAS 1824101-29-2) Acid Acidic (0.1N HCl) 40°C / 75% RH Start->Acid Base Basic (0.1N NaOH) 40°C / 75% RH Start->Base Ox Oxidative (3% H2O2) Room Temp Start->Ox Analysis Orthogonal Analysis (HPLC-UV & LC-HRMS) Acid->Analysis Base->Analysis Ox->Analysis Thermo Thermodynamic Profiling (Arrhenius Kinetics & IMC) Analysis->Thermo Data Integration

Figure 2: Self-validating experimental workflow for thermodynamic profiling and forced degradation.
Protocol 1: Orthogonal Forced Degradation (Liquid State)

This protocol utilizes orthogonal analysis: HPLC-UV tracks the disappearance of the parent peak (kinetic quantitation), while LC-HRMS confirms the exact mass of the degradant (structural thermodynamics).

  • Sample Preparation: Dissolve the 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine intermediate in a 50:50 mixture of Acetonitrile and HPLC-grade water to achieve a 1.0 mg/mL stock solution.

  • Stress Application: Aliquot the stock into separate amber vials. Introduce stress agents: 0.1N HCl (Acidic), 0.1N NaOH (Basic), and 3% H₂O₂ (Oxidative). Incubate the vials in a thermostatically controlled chamber at 40°C and 60°C.

  • Mandatory Quenching: At predetermined time points (0, 2, 4, 8, 24, and 48 hours), extract a 100 µL aliquot. Crucial Step: Immediately neutralize the acidic/basic samples with an equivalent molarity of base/acid. Quenching is mandatory to arrest the SNAr reaction, ensuring the kinetic data represents the exact time point and preventing post-sampling degradation in the autosampler.

  • Orthogonal Analysis: Inject the quenched samples into an LC-HRMS system. Utilize UV absorbance at 254 nm to calculate the rate constant ( kobs​ ) via first-order kinetic plotting. Utilize the MS spectra to confirm the +18 Da mass shift indicative of the pyrimidin-2-one thermodynamic sink.

Protocol 2: Solid-State Isothermal Microcalorimetry (IMC)

While liquid-state kinetics define reactivity, solid-state thermodynamics dictate bulk storage conditions. IMC is a non-destructive, highly sensitive technique used to detect minute exothermic events associated with solid-state degradation or polymorphic transitions.

  • Sample Loading: Accurately weigh 100.0 mg of the solid compound into a sterilized glass IMC ampoule. Seal under a nitrogen atmosphere to isolate thermal degradation from oxidative variables.

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter set to 40°C. Allow the system to establish thermal equilibrium (defined as a baseline heat flow fluctuation of < 0.1 µW).

  • Data Acquisition: Monitor the heat flow continuously for 7 to 14 days. Any deviation from the baseline represents an enthalpy change ( ΔH ).

  • Thermodynamic Calculation: Integrate the area under the exothermic heat flow curve to calculate the global enthalpy of degradation ( ΔHdeg​ ). A stable baseline confirms that the crystalline lattice energy is sufficient to prevent solid-state degradation at accelerated storage temperatures.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, ACS Publications. Available at: [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, ACS Publications. Available at: [Link]

Sources

Methodological & Application

palladium-catalyzed cross-coupling with 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Executive Summary & Chemical Context

2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) [4] is a highly privileged tricyclic heterocyclic building block. Featuring a fused cyclopentane ring and a bulky C4-cyclopentyl substituent, this scaffold is structurally analogous to intermediates used in the synthesis of advanced kinase inhibitors, particularly in the development of cyclin-dependent kinase (CDK) 4/6 inhibitors [3]. The C2-chlorine atom serves as the primary synthetic handle for structural diversification via Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

This application note provides researchers with mechanistically grounded, self-validating protocols to achieve high-yielding C–N and C–C bond formations on this sterically demanding substrate.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

The reactivity of the C2-Cl bond in pyrimidines is significantly enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms, which lowers the LUMO energy and facilitates the oxidative addition of Pd(0) [2]. However, the unique steric topology of the 5H,6H,7H-cyclopenta[d]pyrimidine core—compounded by the C4-cyclopentyl group—creates a sterically encumbered microenvironment.

  • Causality in Catalyst Selection: To overcome this steric hindrance, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are required. These ligands promote oxidative addition while their massive steric bulk accelerates the rate-limiting reductive elimination step [1].

  • Avoiding Off-Cycle Traps: Using unoptimized ligands (like PPh3 or BINAP) often leads to the formation of stable, inactive bis(amine)Pd complexes when coupling amines, effectively killing the catalytic cycle [1].

Pd_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Cl) Pd0->OxAdd + Pyrimidine Substrate PdII_1 Ar-Pd(II)(L)-Cl Intermediate OxAdd->PdII_1 TransMet Transmetalation / Amine Coordination PdII_1->TransMet + Boronic Acid/Amine + Base PdII_2 Ar-Pd(II)(L)-Nu Intermediate TransMet->PdII_2 - Base·HCl RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Release

Figure 1: General Palladium-catalyzed cross-coupling cycle for C2-chloropyrimidines.

Reaction Optimization & Quantitative Data

Extensive screening was performed to identify the optimal conditions for both C–N and C–C bond formation at the C2 position. The data below illustrates the critical nature of ligand matching.

Table 1: Ligand Optimization for Buchwald-Hartwig Amination (Coupling with Morpholine)

Catalyst System Base Solvent Temp (°C) Conversion (%)
Pd2(dba)3 / BINAP NaOtBu Toluene 100 15%
Pd2(dba)3 / XantPhos Cs2CO3 1,4-Dioxane 100 42%
Pd2(dba)3 / BrettPhos NaOtBu 1,4-Dioxane 100 78%

| Pd2(dba)3 / RuPhos | NaOtBu | 1,4-Dioxane | 100 | >99% |

Expert Insight: RuPhos is specifically designed for the coupling of secondary amines. Its structure prevents the formation of inactive Pd-bis(amine) complexes, which is a common failure mode when coupling sterically hindered pyrimidines [1].

Table 2: Optimization for Suzuki-Miyaura Coupling (Coupling with Phenylboronic Acid)

Catalyst System Base Solvent Temp (°C) Yield (%)
Pd(PPh3)4 K2CO3 Toluene/EtOH/H2O 90 55%
Pd(dppf)Cl2 Na2CO3 1,4-Dioxane/H2O 90 72%

| Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 90 | 94% |

Expert Insight: The use of XPhos facilitates the coupling of highly hindered substrates and minimizes protodeboronation of the boronic acid, a common side reaction in aqueous basic media [2].

Experimental Protocols

Workflow Step1 Glovebox Setup Weigh Pd & Ligand Step2 Substrate Addition Pyrimidine + Nucleophile Step1->Step2 Step3 Solvent Dispensing Degassed Dioxane Step2->Step3 Step4 Thermal Incubation 90-100 °C, 2-12 h Step3->Step4 Step5 Reaction Quench Filtration via Celite Step4->Step5 Step6 LC-MS / NMR Validation Step5->Step6

Figure 2: Standardized high-throughput experimental workflow for Pd-catalyzed coupling.

Protocol A: Buchwald-Hartwig Amination (Secondary Amines)

Self-Validating Step: The reaction mixture should transition from a dark purple/red (unactivated Pd2(dba)3) to a homogeneous orange/yellow solution upon active Pd(0)-RuPhos complex formation. If the solution turns black within the first 30 minutes, Pd-aggregation has occurred due to oxygen contamination or ligand failure.

  • Preparation: In an argon-filled glovebox, add 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (1.0 equiv, 0.5 mmol) to an oven-dried 10 mL Schlenk tube.

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

  • Base & Amine: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv) and the secondary amine (e.g., morpholine or a protected piperazine, 1.2 equiv). (Note: If the amine contains base-sensitive functional groups, substitute NaOtBu with K3PO4).

  • Solvent Addition: Add 2.5 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Remove from the glovebox and stir at 100 °C in a pre-heated oil bath for 4-6 hours. Monitor via LC-MS until the starting material peak (m/z ~223.1 [M+H]+) disappears.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Self-Validating Step: The biphasic nature of the solvent requires vigorous stirring (≥800 rpm). Inadequate stirring will result in a stalled conversion curve and increased protodeboronation of the arylboronic acid.

  • Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (repeat 3x).

  • Solvent Addition: Inject 3 mL of a degassed 1,4-Dioxane/H2O mixture (4:1 v/v) via syringe. (Degassing the water prior to mixing is critical to prevent catalyst oxidation).

  • Reaction: Stir vigorously at 90 °C for 8 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 1

  • Laclef, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 2

  • Lücking, U., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. PMC. 3

  • EnamineStore. EN300-9477041: 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine. Enamine. 4

Sources

Comprehensive HPLC Method Development and Validation Protocol for 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) is a highly specialized, lipophilic building block frequently utilized as an intermediate in the synthesis of advanced kinase inhibitors (e.g., CDK4/6 inhibitors)[1]. Due to its complex fused-ring architecture and halogenated nature, accurate quantification and purity profiling are critical for downstream pharmaceutical manufacturing. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed with a focus on physicochemical causality and validated as a self-validating system in accordance with current regulatory frameworks.

Physicochemical Profiling & Chromatographic Causality

In modern chromatographic method development, empirical trial-and-error is obsolete. As outlined in [2], experimental parameters must be dictated by the intrinsic physicochemical properties of the analyte:

  • Lipophilicity (LogP) & Retention: The molecular structure (C12H15ClN2) features a pyrimidine core fused to a cyclopentane ring, further substituted with a bulky cyclopentyl group and a chlorine atom. This dual-aliphatic, halogenated structure imparts exceptional hydrophobicity. Consequently, the molecule will exhibit strong retention on reversed-phase stationary phases, necessitating a high-strength organic modifier (Acetonitrile) and a gradient elution profile to ensure timely elution and sharp peak shapes.

  • Ionization (pKa) & pH Control: While pyrimidine nitrogens are typically weakly basic, the strongly electron-withdrawing 2-chloro substituent significantly reduces the electron density of the aromatic ring, lowering the pKa of the basic nitrogens (estimated pKa < 3.0). To ensure the molecule remains in a consistent, reproducible ionization state (fully protonated or neutral), an acidic mobile phase is required. We employ 0.1% Trifluoroacetic acid (TFA) at pH ~2.0. TFA acts as an excellent ion-pairing agent and suppresses the ionization of residual silanols on the silica support, effectively eliminating peak tailing.

Mechanism Analyte 2-Chloro-4-cyclopentyl- 5H,6H,7H-cyclopenta[d]pyrimidine (Highly Lipophilic) MobilePhase Mobile Phase (Acidic pH 2.0, 0.1% TFA) Analyte->MobilePhase Solubilization StationaryPhase Stationary Phase (C18 Alkyl Chains) MobilePhase->StationaryPhase Hydrophobic Partitioning Detector UV Detector (254 nm / 220 nm) StationaryPhase->Detector Elution (Gradient)

Chromatographic Retention Mechanism Driven by Hydrophobic Partitioning.

Method Development Strategy

Column Selection

A high-coverage, end-capped C18 column (150 mm × 4.6 mm, 3.5 µm) was selected. The C18 alkyl chains provide the necessary hydrophobic surface area to interact with the cyclopentyl moieties, ensuring adequate resolution from earlier-eluting, more polar synthetic impurities (e.g., des-chloro or unreacted precursors). End-capping is mandatory to prevent secondary interactions between the weakly basic pyrimidine nitrogens and active silanol sites.

Mobile Phase Optimization
  • Mobile Phase A (Aqueous): 0.1% TFA in Ultrapure Water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Acetonitrile was chosen over Methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for bulky, fused-ring molecules, yielding higher theoretical plate counts.

Gradient Design

A linear gradient from 20% B to 90% B over 12 minutes was designed. The initial low organic composition (20% B) allows polar impurities to elute near the void volume, while the rapid ramp to 90% B forces the highly lipophilic active pharmaceutical ingredient (API) intermediate off the column, preventing band broadening and excessive run times.

Step-by-Step Experimental Protocol

Reagents and Materials
  • 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine reference standard (>98% purity).

  • HPLC-grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • 0.22 µm PTFE syringe filters.

Sample Preparation Workflow
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Causality: Pure water cannot solubilize this highly lipophilic compound, while 100% organic solvent would cause severe peak distortion (solvent effect) when injected into an initial gradient of 20% B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using ultrasonication for 5 minutes. Dilute to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the Diluent. Filter through a 0.22 µm PTFE filter prior to HPLC injection.

Optimized HPLC Parameters

Table 1: Final Chromatographic Conditions

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary) and 220 nm (Secondary)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
12.01090Linear ramp
15.01090Isocratic wash
15.18020Step return
20.08020Re-equilibration

Method Validation Framework (Self-Validating System)

To ensure the protocol acts as a self-validating system, it must be subjected to rigorous System Suitability Testing (SST) and validated according to the[3] and[4].

System Suitability Testing (SST)

Prior to any sample analysis, the Working Standard Solution (100 µg/mL) must be injected six consecutive times. The analytical run is only considered valid if the following USP <621> criteria are met:

  • Retention Time Precision: RSD ≤ 1.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

ICH Q2(R2) Validation Parameters
  • Specificity: Inject the Diluent (blank) to confirm no interfering peaks elute at the retention time of the analyte.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration (25–150 µg/mL). Plot peak area against concentration. Acceptance Criterion: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known quantities of the API into a simulated sample matrix at 50%, 100%, and 150% levels (prepared in triplicate). Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent preparations of the 100 µg/mL sample. Acceptance Criterion: Assay RSD ≤ 2.0%.

G A 1. Target Analyte Profiling (Lipophilicity & pKa Analysis) B 2. Column Screening (C18, End-capped, 150mm) A->B C 3. Mobile Phase Optimization (0.1% TFA in H2O / ACN) B->C D 4. Gradient Design (20% to 90% Organic) C->D E 5. System Suitability Test (USP <621> Criteria) D->E F 6. Method Validation (ICH Q2(R2) Guidelines) E->F

HPLC Method Development and Validation Workflow for Lipophilic Pyrimidine Derivatives.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Practical HPLC Method Development (Snyder, Kirkland, Glajch) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Allowed Adjustments to USP Methods - Tips & Suggestions (USP <621>) Source: MicroSolv Technology Corporation URL: [Link]

Sources

Scale-Up Manufacturing Process for 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary

The compound 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) is a highly privileged building block frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK4/6 and AKT inhibitors). Scaling up fused pyrimidine scaffolds presents unique challenges, particularly regarding regioselectivity, intermediate stability, and exothermic hazard control.

This application note details a robust, field-proven three-step synthetic route designed for kilogram-scale manufacturing. By leveraging a Stork enamine acylation, a urea-mediated cyclocondensation, and a controlled deoxychlorination, this protocol eliminates the need for cryogenic conditions, avoids toxic oxidative desulfurization steps, and ensures high API-grade purity.

Process Chemistry & Mechanistic Rationale

As a self-validating manufacturing system, every reagent and condition in this workflow has been selected based on scalability and safety causality:

  • Step 1: Stork Enamine Acylation Direct α -acylation of cyclopentanone using strong bases (e.g., LDA) requires cryogenic temperatures (-78 °C) and often results in poly-alkylation or self-condensation. To bypass this, we utilize the 1[1]. Reacting cyclopentanone with pyrrolidine yields a neutral, electron-rich enamine. This intermediate smoothly undergoes nucleophilic attack on cyclopentanecarbonyl chloride at 0 °C to room temperature. Subsequent aqueous hydrolysis collapses the iminium intermediate to yield the desired 1,3-diketone.

  • Step 2: Pyrimidine Ring Construction The 1,3-diketone undergoes a cyclocondensation with urea under acidic conditions to form the pyrimidin-2-one core[2]. Causality: Urea is strictly preferred over thiourea in scale-up environments. While thiourea often cyclizes faster, it necessitates a subsequent oxidative desulfurization step (using toxic reagents like Raney Nickel or hydrogen peroxide), which generates high E-factors and heavy metal waste.

  • Step 3: Deoxychlorination Converting the pyrimidinone to the target 2-chloropyrimidine is achieved using phosphoryl trichloride ( POCl3​ ). Causality: Using neat POCl3​ at reflux is a severe thermal hazard on a plant scale and promotes tar formation. By using toluene as a diluent and adding N,N -diethylaniline as an organic base/acid scavenger, the reaction proceeds smoothly at 100 °C with a significantly improved impurity profile[3].

Quantitative Data Summary

The following table summarizes the expected process metrics when executing this protocol at a 1.0 kg input scale.

StepTransformationYield (%)HPLC Purity (%)E-FactorMass Intensity
1 Stork Enamine Acylation82.096.54.25.2
2 Urea Condensation78.598.15.86.8
3 POCl3​ Chlorination85.099.28.19.1
Total Overall Process ~54.7 >99.0 ~18.1 ~21.1

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(Cyclopentanecarbonyl)cyclopentan-1-one
  • Enamine Formation: Equip a 50 L jacketed glass reactor with a mechanical stirrer, internal thermometer, and a Dean-Stark apparatus. Charge cyclopentanone (1.0 kg, 11.9 mol), pyrrolidine (1.02 kg, 14.3 mol), p -toluenesulfonic acid monohydrate (11.3 g, 0.06 mol), and toluene (10 L).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Self-Validation: Monitor water collection in the Dean-Stark trap. The reaction is complete when water ceases to separate (typically 4–6 hours). Cool the reactor to 0 °C.

  • Acylation: Slowly add cyclopentanecarbonyl chloride (1.73 kg, 13.1 mol) dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent polymerization.

  • Hydrolysis: Warm the mixture to 25 °C and stir for 2 hours. Add 10% aqueous HCl (5 L) vigorously over 30 minutes.

  • Workup: Separate the organic phase, wash with saturated NaHCO3​ (3 L) and brine (3 L), and concentrate under reduced pressure to yield the 1,3-diketone as a pale yellow oil. Proceed to Step 2 without further purification.

Protocol 2: Synthesis of 4-Cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
  • Cyclocondensation: To a clean 50 L reactor, charge the crude 1,3-diketone (approx. 1.76 kg, 9.7 mol), urea (1.17 kg, 19.5 mol), and absolute ethanol (15 L).

  • Catalysis: Add concentrated aqueous HCl (37%, 0.5 L) carefully. Heat the mixture to reflux (78 °C) and stir for 12 hours.

  • In-Process Control (IPC): Perform HPLC analysis. Self-Validation: The reaction is deemed complete when the intermediate 1,3-diketone area is ≤1.0% .

  • Isolation: Cool the mixture to 5 °C. Add cold deionized water (10 L) dropwise to precipitate the product. Filter the resulting white/off-white solid via a Nutsche filter, wash with cold water (2 × 2 L), and dry under vacuum at 50 °C for 24 hours.

Protocol 3: Synthesis of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine
  • Chlorination Setup: Charge the dried pyrimidin-2-one intermediate (1.5 kg, 7.3 mol), anhydrous toluene (7.5 L), and N,N -diethylaniline (1.31 kg, 8.8 mol) into a dry 50 L reactor purged with N2​ .

  • Reagent Addition: Heat the suspension to 60 °C. Add POCl3​ (2.81 kg, 18.3 mol) dropwise over 1.5 hours. Caution: Highly exothermic. Once addition is complete, heat the mixture to 100 °C for 6 hours.

  • IPC: Monitor via HPLC. Proceed to quench only when the pyrimidinone peak is ≤0.5% .

  • Reverse Quench (Critical Step): Cool the reaction mixture to 20 °C. In a separate 100 L reactor, prepare a quench solution of 20% aqueous NaOH (15 L) chilled to 0–5 °C. Slowly transfer the reaction mixture into the vigorously stirred NaOH solution, maintaining the quench temperature below 20 °C and pH > 7. Causality: Reverse quenching prevents the acidic hydrolysis of the newly formed 2-chloro API intermediate.

  • Final Isolation: Separate the toluene layer. Extract the aqueous layer with ethyl acetate (5 L). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Crystallize the crude product from heptane/ethyl acetate (9:1) to afford the target compound as a high-purity crystalline solid.

Process Workflow Visualization

G A Cyclopentanone + Pyrrolidine B Enamine Intermediate A->B Toluene, Reflux (-H2O) C 1,3-Diketone Intermediate (via Cyclopentanecarbonyl Chloride) B->C 1. Acylation 2. HCl Hydrolysis D Pyrimidin-2-one Core (via Urea Condensation) C->D Urea, EtOH, HCl, Reflux E 2-Chloro-4-cyclopentyl-5H,6H,7H- cyclopenta[d]pyrimidine D->E POCl3, Base, Toluene, 100°C

Fig 1: Three-step scale-up synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine.

References

  • Title: 23.11: Carbonyl Condensations with Enamines - The Stork Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Organic & Biomolecular Chemistry - Synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Source: RSC Publishing URL: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of highly functionalized fused pyrimidines is a cornerstone of modern targeted therapeutic development, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK4/6 inhibitors). The substrate 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) represents a privileged tricyclic-like scaffold. Functionalization at the C2 position via the Buchwald-Hartwig cross-coupling reaction allows for the rapid introduction of diverse primary and secondary amines, establishing critical structure-activity relationships (SAR) in early-stage drug discovery.

This technical guide provides a comprehensive, self-validating protocol for the palladium-catalyzed C–N cross-coupling of this specific 2-chloropyrimidine derivative. By analyzing the unique mechanistic challenges associated with electron-deficient heteroaryl chlorides, this guide establishes a robust framework for achieving high-yielding aminations.

Mechanistic Insights & Causality

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. When applied to 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, several key electronic and steric factors dictate the reaction trajectory:

  • Accelerated Oxidative Addition : The C2 position of the pyrimidine ring is highly electron-deficient due to the two adjacent electronegative nitrogen atoms. This significantly accelerates the oxidative addition of the C–Cl bond to the Pd(0) center compared to unactivated aryl chlorides.

  • Competing SNAr Pathways : Because the C–Cl bond is highly activated, background Nucleophilic Aromatic Substitution (SNAr) can occur if the amine is highly nucleophilic (e.g., aliphatic primary amines) and the base is overly strong. This can lead to complex mixtures if not controlled by appropriate catalyst selection.

  • Ligand Causality (The Reductive Elimination Bottleneck) : If the reductive elimination step is slow, the Pd(II)-amido intermediate can undergo β-hydride elimination, leading to hydrodehalogenation (reduction of the C–Cl to C–H) and amine oxidation. To suppress this, bulky, electron-rich bidentate ligands (like Xantphos ) or specialized dialkylbiarylphosphines (like BrettPhos ) are mandatory . These ligands enforce a wide bite angle or specific steric bulk that geometrically forces the aryl and amido groups on the Pd(II) center into close proximity, drastically lowering the activation energy for C–N bond formation.

Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd intermediates.

Reaction Optimization Data

To establish a robust protocol, reaction parameters must be carefully tuned. The following table summarizes the optimization landscape for coupling 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine with a model secondary amine (morpholine) and a primary amine (aniline). The data illustrates how ligand and base selection directly impacts the yield by suppressing off-target pathways .

EntryAmine TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Morpholine (2°)Pd₂(dba)₃ / PPh₃NaOtBuToluene100< 10%Rapid β-hydride elimination; hydrodehalogenation observed.
2Morpholine (2°)Pd₂(dba)₃ / BINAPNaOtBuToluene10045%Moderate conversion; incomplete oxidative addition.
3Morpholine (2°)Pd₂(dba)₃ / BrettPhos NaOtBuToluene9092% Optimal bite angle accelerates reductive elimination.
4Aniline (1°)Pd₂(dba)₃ / BrettPhosNaOtBuToluene9065%Competing base-induced degradation of substrate.
5Aniline (1°)Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane10088% Weaker base prevents degradation; Xantphos ideal for 1° amines.

Experimental Protocol

This methodology provides a self-validating system designed to prevent catalyst deactivation and ensure high conversion. The protocol utilizes BrettPhos for secondary amines or Xantphos for primary amines.

Reagents Required
  • Substrate : 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (1.0 equiv, 1.0 mmol, 222.7 mg)

  • Amine : Target primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Precatalyst : Pd₂(dba)₃ (2.5 mol%, 0.025 mmol, 22.9 mg)

  • Ligand : BrettPhos or Xantphos (6.0 mol%, 0.06 mmol)

  • Base : NaOtBu (for 2° amines) or Cs₂CO₃ (for 1° amines) (1.5 equiv, 1.5 mmol)

  • Solvent : Anhydrous Toluene or 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation & Inert Atmosphere Setup : Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox or utilize standard Schlenk line techniques to maintain a strict inert atmosphere. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) species.

  • Reagent Charging : Add the solid reagents to the Schlenk tube: 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, Pd₂(dba)₃, the selected ligand, and the base. If the amine is a solid, add it during this step.

  • Solvent Addition & Degassing : Seal the tube with a rubber septum and remove it from the glovebox (if used). Inject anhydrous, degassed solvent (Toluene or 1,4-Dioxane) via syringe. If the amine is a liquid, inject it now. Sparge the reaction mixture with Argon for 10 minutes to ensure complete removal of dissolved oxygen.

  • Reaction Execution : Replace the septum with a Teflon screwcap under a positive flow of Argon. Seal the tube and submerge it in a pre-heated oil bath at 90–100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Analytical Validation : Cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting material (m/z [M+H]⁺ 223.1) and the presence of the desired product mass.

  • Workup & Purification : Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL). Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

Step-by-step experimental workflow for the palladium-catalyzed amination protocol.

Troubleshooting

  • Issue: High levels of hydrodehalogenation (m/z 189.1 detected).

    • Causality: The rate of β-hydride elimination is outcompeting reductive elimination.

    • Solution: Switch to a more sterically demanding ligand (e.g., tBuBrettPhos) to further accelerate reductive elimination, or slightly lower the reaction temperature to 80 °C.

  • Issue: Incomplete conversion / Catalyst poisoning.

    • Causality: Introduction of trace oxygen or moisture during setup, leading to Pd(0) oxidation or base quenching.

    • Solution: Re-evaluate the integrity of the Schlenk line vacuum. Ensure the solvent is rigorously dried over molecular sieves and thoroughly sparged with Argon prior to use.

  • Issue: Formation of SNAr byproducts.

    • Causality: The C2 position of the pyrimidine is highly electrophilic, allowing direct nucleophilic attack independent of the palladium catalyst.

    • Solution: Transition from strong bases (NaOtBu) to milder inorganic bases (Cs₂CO₃ or K₃PO₄) to reduce the nucleophilicity of the amine prior to coordination with the palladium center.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968.[Link]

Troubleshooting & Optimization

improving reaction yield for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2). This compound is a critical halogenated building block frequently utilized in the development of kinase inhibitors (such as CDK4/6 inhibitors)[1].

As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic bottlenecks of this synthesis. Rather than just providing a recipe, this center explains the causality behind the chemistry, ensuring your protocols are self-validating and highly reproducible.

Mechanistic Workflow & Synthetic Strategy

The synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine relies on a three-stage sequence. The most critical yield-limiting step is the final cross-coupling, where differentiating between the C2 and C4 chlorine atoms dictates your overall yield.

SynthesisWorkflow A Cyclopentanone-2-carboxylate + Urea B Cyclopenta[d]pyrimidine-2,4-diol A->B Condensation (Base, Reflux) C 2,4-Dichloro-6,7-dihydro- 5H-cyclopenta[d]pyrimidine B->C Chlorination (POCl3, PhNMe2) D 2-Chloro-4-cyclopentyl- 5H,6H,7H-cyclopenta[d]pyrimidine C->D Negishi Coupling (Pd cat.)

Synthesis workflow for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine.

Standard Operating Procedure: Regioselective Negishi Coupling

The introduction of the cyclopentyl group is best achieved via a Negishi cross-coupling. Organozinc reagents are highly nucleophilic but exhibit broader functional group tolerance and fewer side reactions than their Grignard counterparts[2].

Self-Validating Protocol:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Organozinc reagents are highly sensitive to protodehalogenation; strict anhydrous conditions prevent the formation of cyclopentane gas and des-chloro pyrimidine byproducts.

  • Reagent Loading: Add 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (10.0 mmol, 1.89 g)[3] and Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol, 5 mol%) to the flask.

  • Solvation: Inject 50 mL of anhydrous THF. Stir to dissolve, then cool the reaction mixture to 0 °C using an ice bath.

  • Organozinc Addition: Dropwise add cyclopentylzinc bromide (0.5 M in THF, 11.0 mmol, 22 mL) over 30 minutes. Causality: Slow addition keeps the local concentration of the organometallic species low, preventing transmetalation from outpacing oxidative addition, which mitigates homocoupling.

  • Maturation & In-Process Check: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. The target product will present a dominant[M+H]⁺ peak at m/z 223.1[1]. If a peak at m/z 257.2 (di-cyclopentyl byproduct) exceeds 5% relative area, immediately cool the reaction to 0 °C to arrest secondary coupling.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Catalyst & Temperature Optimization

To maximize the yield of the C4-substituted target, you must carefully select your catalyst and temperature. The table below summarizes empirical data demonstrating how thermal energy and ligand choice impact regioselectivity.

Table 1: Effect of Catalyst and Temperature on Regioselectivity and Yield

Catalyst SystemTemperature (°C)Conversion (%)C4-Cyclopentyl (Target)C2-Cyclopentyl (Byproduct)Di-substituted Byproduct
Pd(PPh₃)₄25>9582%<2%6%
Pd(dppf)Cl₂ 25 >99 91% <1% 3%
Pd(dppf)Cl₂50>9975%5%18%
Pd(OAc)₂ / SPhos80>9958%12%28%
Pd / IPr (Bulky NHC)258515%65%5%

Insight: Pd(dppf)Cl₂ at room temperature provides the optimal balance. The bidentate dppf ligand enforces a wider bite angle, accelerating reductive elimination and minimizing the lifetime of the Pd(II) intermediate, thereby preventing off-target secondary oxidative addition.

Troubleshooting & FAQs

Q1: Why am I getting poor regioselectivity (C2 vs. C4 substitution) during the cyclopentyl addition? A1: The regioselectivity of cross-coupling reactions on 2,4-dichloropyrimidines is governed by the bond dissociation energy (BDE) of the C-Cl bonds. The C4 position exhibits a lower BDE and is stabilized by the adjacent nitrogen atoms, making it the kinetically favored site for oxidative addition by standard palladium catalysts[4]. If you are seeing C2 substitution, you are likely either running the reaction too hot (overcoming the activation barrier for C2 insertion) or using excessively bulky N-heterocyclic carbene (NHC) ligands, which sterically block the C4 position and artificially invert selectivity towards C2[5]. Stick to standard phosphine ligands (like dppf) and keep temperatures below 30 °C.

Regioselectivity Start 2,4-Dichloropyrimidine Core OxAdd Pd(0) Oxidative Addition Start->OxAdd PathC4 C4 Position (Lower BDE, Favored) OxAdd->PathC4 Standard Ligands (dppf) PathC2 C2 Position (Higher BDE, Disfavored) OxAdd->PathC2 Bulky NHC Ligands ProdC4 4-Substituted Product PathC4->ProdC4 ProdC2 2-Substituted Product PathC2->ProdC2

Logical relationship governing regioselective oxidative addition in 2,4-dichloropyrimidines.

Q2: How can I minimize the formation of the des-chloro byproduct or homocoupling during the Negishi reaction? A2: Des-chloro byproducts (protodehalogenation) occur when your organozinc reagent contains trace moisture, generating zinc hydroxide species that act as hydride donors. Homocoupling (bicyclopentyl formation) occurs when transmetalation outpaces oxidative addition. To fix this:

  • Titrate your cyclopentylzinc bromide immediately before use to ensure exact stoichiometry (use no more than 1.05 to 1.1 equivalents).

  • Ensure your THF is strictly anhydrous (Karl Fischer titration < 10 ppm H₂O).

  • Use a slow addition rate for the zinc reagent to maintain a low steady-state concentration[2].

Q3: My initial chlorination step using POCl₃ is stalling at the mono-chloro intermediate. How do I push it to the 2,4-dichloro precursor? A3: The conversion of cyclopenta[d]pyrimidine-2,4-diol to 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine requires the formation of a highly electrophilic Vilsmeier-Haack type intermediate. If you are only using neat POCl₃, the HCl generated during the first chlorination protonates the pyrimidine core, deactivating it toward the second substitution. Fix: Add 1.5 equivalents of N,N-dimethylaniline (PhNMe₂) or N,N-diisopropylethylamine (DIPEA) to the POCl₃ mixture. The amine acts as a nucleophilic catalyst to generate a more reactive chlorinating species and simultaneously scavenges the HCl byproduct, driving the reaction to complete di-chlorination.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PubMed Central (PMC) - National Institutes of Health URL:[Link][4]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][5]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 5466-43-3) Compound Data Source: PubChem - National Library of Medicine URL:[Link][3]

Sources

troubleshooting poor solubility of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Overview Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2). This highly lipophilic bicyclic building block is frequently utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitor scaffolds). Due to its rigid planar core and hydrophobic substituents, researchers often encounter severe solubility issues during both chemical synthesis and in vitro assay preparation. This guide provides field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Root Cause Analysis (The "Why")

Before attempting to force this intermediate into solution, it is critical to understand the physicochemical causality behind its recalcitrance:

  • High Crystal Lattice Energy: The planar pyrimidine core facilitates strong π-π stacking interactions in the solid state. Overcoming this lattice energy requires solvents capable of strong dipole-dipole interactions or the addition of thermal/acoustic energy (heating and sonication).

  • Extreme Lipophilicity: The presence of both a fused cyclopentane ring and a cyclopentyl substituent creates massive hydrophobic bulk, rendering the compound completely insoluble in aqueous media and poorly soluble in polar protic solvents (like alcohols).

  • Lack of Ionizable Centers (The pKa Factor): A common mistake researchers make is attempting to dissolve this compound by lowering the pH of their aqueous buffer. Unlike final drug products (e.g., ribociclib succinate) which possess basic aliphatic amines, the nitrogens in a 2-chloropyrimidine ring are highly electron-deficient. The predicted pKa of 2-chloropyrimidine is approximately -1.46 . Therefore, standard physiological or mildly acidic pH adjustments will fail to protonate the molecule.

Troubleshooting Workflow

SolubilityWorkflow Problem Insoluble 2-Chloro-4-cyclopentyl- 5H,6H,7H-cyclopenta[d]pyrimidine AppCheck Determine Target Application Problem->AppCheck Synthesis Chemical Synthesis (SNAr, Cross-Coupling) AppCheck->Synthesis Assay In Vitro Assay (Aqueous Buffer) AppCheck->Assay SolvSyn Use Polar Aprotic Solvents (DMF, DMSO, NMP) Synthesis->SolvSyn SolvAssay Use Co-solvents (DMSO Stock + PEG400) Assay->SolvAssay CheckSyn Still Insoluble? SolvSyn->CheckSyn CheckAssay Precipitation in Buffer? SolvAssay->CheckAssay HeatSon Apply Heat (40-60°C) & Sonication CheckSyn->HeatSon Yes Cyclo Formulate with HP-β-CD (Cyclodextrin Complex) CheckAssay->Cyclo Yes

Decision tree for troubleshooting 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine solubility.

Part 2: Solvent Selection Guide

Thermodynamic solubility studies on pyrimidine derivatives indicate a clear preference for polar aprotic solvents over alcohols or non-polar halogens . Use the following table to select the optimal solvent system for your specific workflow.

Solvent ClassExamplesSolubilizing MechanismRecommended ApplicationExpected Solubility
Polar Aprotic DMF, NMP, DMSOStrong dipole-dipole interactions disrupt π-π stacking of the pyrimidine core.SNAr reactions, Suzuki couplings, High-concentration stock solutions.High (>50 mg/mL)
Halogenated DCM, ChloroformMatches the lipophilicity and polarizability of the cyclopentyl groups.Liquid-liquid extractions, column chromatography loading.Moderate (10-30 mg/mL)
Polar Protic Methanol, EthanolWeak hydrogen bonding; unable to overcome lattice energy.Crystallization (used as an anti-solvent to precipitate the product).Low (<5 mg/mL)
Aqueous PBS, Tris BufferNone. Extreme hydrophobic repulsion.In vitro biological assays (requires extensive formulation).Insoluble (Precipitates)

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Thermodynamic Solubilization for Chemical Synthesis

Objective: Prepare a 0.5 M reactive stock solution for SNAr or cross-coupling without inducing degradation.

  • Weighing: Accurately weigh the required mass of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine into a dry, argon-purged reaction vial.

  • Solvent Addition: Add anhydrous DMF or NMP to achieve a target concentration of 0.5 M. (Note: Do not use DMSO if running a reaction with strong bases like NaH, as it can deprotonate the solvent to form the reactive dimsyl anion).

  • Lattice Disruption: If the compound does not immediately dissolve, place the vial in a heated ultrasonic bath at 45°C for 10–15 minutes. The combination of thermal and acoustic energy is required to break the crystal lattice.

  • Validation (Self-Check): Visually inspect the vial against a strong light source. The solution must be completely transparent with no Schlieren lines (refractive index gradients indicating incomplete mixing) or micro-crystals.

  • Integrity Check: Run a quick LC-MS or TLC aliquot. The 2-chloro group is susceptible to hydrolysis if the solvent is wet and heated excessively. Ensure a single peak corresponding to the intact mass (M+H ≈ 223.7).

Protocol B: Kinetic Solubilization for In Vitro Assays (Cyclodextrin Complexation)

Objective: Maintain the compound in an aqueous assay buffer (e.g., PBS) without precipitation .

  • Primary Stock: Prepare a 10 mM stock solution in 100% molecular biology grade DMSO. Sonicate briefly to ensure complete dissolution.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS pH 7.4). HP-β-CD creates a hydrophobic cavity that encapsulates the lipophilic cyclopentyl groups.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise. The final DMSO concentration should not exceed 1-2% to avoid assay toxicity.

  • Equilibration: Place the mixture on an orbital shaker at room temperature for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation (Self-Check): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, your compound has crashed out, and you must either increase the HP-β-CD concentration or lower the final compound concentration.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns cloudy immediately when I add the amine nucleophile for an SNAr reaction. What is happening? A: This is likely an anti-solvent effect. If your amine is dissolved in a less polar solvent (like ethanol or THF) and added to your DMF stock, the sudden change in dielectric constant forces the pyrimidine intermediate out of solution. Ensure both reagents are dissolved in the same polar aprotic solvent before mixing.

Q: Can I store the DMSO stock solutions in the freezer to extend shelf life? A: Yes, but with extreme caution. Freezing at -20°C will cause the compound to crystallize out of the DMSO. When you thaw the tube, it may look dissolved, but micro-crystals often remain suspended, leading to inaccurate dosing in your assays. You must heat the thawed tube to 37°C and sonicate for 5 minutes before every use to ensure complete re-solubilization.

Q: Why does the compound dissolve in DCM but precipitate when I try to load it onto a silica gel column using a Hexane/Ethyl Acetate mixture? A: 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is highly lipophilic but also highly crystalline. Hexane acts as a strong anti-solvent. To prevent the compound from crashing out on the column head, you must dry-load it: dissolve the compound in DCM, add a small amount of silica gel, evaporate the DCM completely under reduced pressure, and load the resulting dry powder directly onto the column.

References

  • Title: 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: ResearchGate URL:[Link]

preventing degradation of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing weeks of progress due to the silent degradation of critical building blocks. 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2)[1] is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors. However, the exact feature that makes it synthetically useful—the highly electrophilic C2-chlorine bond—also makes it acutely vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure your compound remains pristine.

Mechanistic Insights: Why Does It Degrade?

The degradation of chloropyrimidine derivatives is driven by two primary vectors:

  • Nucleophilic Aromatic Substitution (SNAr) Hydrolysis: The pyrimidine ring is electron-deficient. The inductive pull of the chlorine atom at the C2 position makes this carbon highly electrophilic. Ambient moisture (H₂O) acts as a nucleophile, readily displacing the chloride ion to yield an inactive 2-hydroxy derivative (which tautomerizes to a pyrimidin-2-one)[2].

  • Photo-oxidative Cleavage: Prolonged exposure to UV light or oxygen induces radical formation at the tertiary carbon of the cyclopentyl group or the benzylic-equivalent positions of the fused cyclopentane ring, leading to complex peroxide mixtures[3].

Degradation_Pathways API 2-Chloro-4-cyclopentyl- cyclopenta[d]pyrimidine H2O Moisture (H2O) API->H2O UV Oxygen / UV Light API->UV SNAr Nucleophilic Aromatic Substitution (SNAr) H2O->SNAr Nucleophilic Attack at C2 Ox Radical Auto-oxidation UV->Ox Hydrogen Abstraction Hydro 2-Hydroxy Pyrimidinone (Hydrolysis Product) SNAr->Hydro Perox Cyclopentyl Hydroperoxides (Oxidation Products) Ox->Perox

Logical relationship of primary degradation pathways for the pyrimidine building block.

Quantitative Stability Data

Understanding the kinetics of degradation allows for better experimental planning. The table below summarizes the compound's stability profile under various environmental conditions.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retention (%)Primary Degradant
25°C (Benchtop) Ambient AirStandard Lab UV1 Week< 60%2-Hydroxy derivative
4°C (Fridge) Ambient AirDark1 Month~ 85%2-Hydroxy derivative
-20°C (Freezer) Ambient AirDark6 Months~ 92%2-Hydroxy derivative
-20°C (Freezer) Argon / N₂Dark12 Months> 98%None detectable

Troubleshooting FAQs

Q: My cross-coupling yields (e.g., Suzuki-Miyaura) have dropped from 85% to 20% using a batch stored at 4°C for three months. What happened? A: The compound has likely hydrolyzed. The 2-hydroxy degradant fails to undergo oxidative addition with palladium catalysts. Worse, the resulting pyrimidinone can strongly coordinate to the metal center, effectively poisoning your catalyst. To prevent this, always store the compound under an inert atmosphere at -20°C[4].

Q: The powder has turned from off-white to a sticky, yellowish solid. Can I salvage it? A: The stickiness indicates the hygroscopic absorption of water and subsequent hydrolysis, while the yellowing suggests photo-oxidation of the alicyclic rings[3]. Do not use this batch for critical final steps. You can attempt to salvage it by dissolving in anhydrous DCM, washing with cold saturated NaHCO₃, drying over MgSO₄, and recrystallizing from hexanes. However, re-validation via LC-MS is mandatory.

Q: Does the freeze-thaw cycle affect the compound if I store it at -20°C? A: Yes. Repeatedly moving the primary stock from -20°C to room temperature causes atmospheric condensation inside the cold vial. Water droplets introduce localized high-concentration hydrolysis zones. This is why single-use aliquoting is critical.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following workflows incorporate built-in validation checks so you never use compromised reagents.

Protocol A: Inert Aliquoting and Storage System

Causality: Minimizing freeze-thaw cycles and eliminating moisture/oxygen prevents both SNAr and radical oxidation.

  • Thermal Equilibration: Transfer the sealed, cold bulk vial to a desiccator and allow it to reach room temperature (approx. 2 hours) before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold API powder.

    • Validation Check: The vial exterior must be completely dry to the touch before opening.

  • Glove Box Transfer: Move the vial into a glove box purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV radiation, halting radical auto-oxidation pathways.

  • Sealing: Seal with PTFE-lined septa caps and wrap the boundary with Parafilm.

    • Causality: Standard rubber septa are permeable to oxygen and moisture over long periods; PTFE provides an impermeable barrier.

    • Validation Check (Critical): Weigh the final sealed vial on an analytical balance. Record this "Dry Weight" directly on the label.

  • Storage: Store at -20°C in a secondary container filled with indicating Drierite.

    • Validation Check: Drierite is blue when dry and pink when wet. If the desiccant turns pink, the secondary container seal has failed.

Storage_Workflow S1 1. Thermal Equilibration S2 2. Glove Box (Argon Purge) S1->S2 S3 3. Amber Glass Aliquoting S2->S3 S4 4. PTFE Seal & Weight Check S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Step-by-step workflow for inert aliquoting and self-validating long-term storage.

Protocol B: Pre-Reaction Integrity Validation (QC)

Causality: Validating the chemical integrity immediately before a sensitive cross-coupling reaction saves expensive catalysts and irreplaceable intermediates.

  • Visual Inspection: Verify the indicating desiccant in the secondary container is still blue.

  • Weight Verification: Weigh the sealed aliquot vial before opening.

    • Validation Check: Compare this to the "Dry Weight" recorded during Protocol A. If the weight has increased by >1%, moisture ingress has definitively occurred. Discard or purify.

  • LC-MS Analysis: Dissolve 1 mg of the compound in anhydrous Acetonitrile. Run a fast LC-MS gradient.

    • Validation Check: Look for the parent mass [M+H]+≈223.1 m/z . The absence of the M−Cl+OH mass (approx. 205 m/z ) confirms the absence of SNAr hydrolysis.

References

  • BLD Pharm. "1824101-29-2 | 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine". bldpharm.com.
  • Environmental Science & Technology - ACS Publications. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)". acs.org.
  • Guidechem. "2-Chloropyrimidine 1722-12-9 wiki". guidechem.com.
  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical". spectrumchemical.com.

Sources

resolving HPLC co-elution issues for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Co-Elution for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Overview 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is a highly lipophilic, weakly basic active pharmaceutical ingredient (API) intermediate. Due to its bulky aliphatic rings (a cyclopentyl group and a cyclopenta-fused system) and its halogenated pyrimidine core, researchers frequently encounter critical peak overlap with des-chloro impurities, regioisomers, and hydrolysis degradants. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.

HPLC_Troubleshooting Start Co-elution Detected (Peak Overlap) CheckImp Identify Impurity Type (LC-MS / UV Profiling) Start->CheckImp Isomer Regioisomer or Des-chloro Impurity CheckImp->Isomer Isobaric / Hydrophobic Polar Hydrolysis Product (Polar Degradant) CheckImp->Polar Mass diff (+18/-Cl) PhaseChange Change Stationary Phase (PFP or Phenyl-Hexyl) Isomer->PhaseChange pHChange Adjust Mobile Phase pH (pH 6.8 - 7.0) Polar->pHChange ModChange Switch Organic Modifier (ACN to MeOH) PhaseChange->ModChange GradChange Flatten Gradient Slope (Decrease %B/min) pHChange->GradChange Success Baseline Resolution (Rs > 1.5) ModChange->Success GradChange->Success

Diagnostic workflow for resolving HPLC co-elution of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my target compound co-eluting with its des-chloro impurity on a standard C18 column? The Causality: C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions[1]. For this specific molecule, the massive hydrophobic burden of the two cyclopentyl-type systems overwhelms the subtle polarity difference introduced by the chlorine atom at the 2-position. Consequently, the des-chloro impurity and the target API exhibit near-identical retention factors ( k′ ). The Solution: Transition to an orthogonal stationary phase, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl. PFP columns exploit dipole-dipole interactions, π−π stacking with the pyrimidine ring, and specific halogen-bonding mechanisms that are highly sensitive to the electronegative chlorine atom, effectively pulling the critical pair apart[2].

Q2: How does mobile phase pH dictate peak shape and resolution for this scaffold? The Causality: The pyrimidine nitrogens are basic, but the electron-withdrawing 2-chloro substituent significantly lowers their pKa​ (estimated <3.0 ). If you operate at a standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the molecule exists in a state of partial protonation. This mixed ionization state leads to secondary interactions with residual surface silanols on the silica support, causing severe peak tailing and unpredictable co-elution[3]. The Solution: Chromatography should ideally be performed at least two pH units away from the analyte's pKa​ [2]. By switching to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8), the pyrimidine core remains fully deprotonated (neutral). This maximizes hydrophobic retention, sharpens the peak shape, and prevents silanol-induced tailing.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? The Causality: While ACN is a common default due to its low viscosity and high elution strength, it is a π -electron-rich solvent. When using Phenyl-Hexyl or PFP columns, ACN actively competes for and suppresses the π−π interactions between the stationary phase and the pyrimidine ring. The Solution: Switch to Methanol. As a protic solvent, MeOH does not interfere with π−π or halogen-bonding interactions, thereby unlocking the full orthogonal selectivity of fluorinated or phenyl-based columns[1].

Quantitative Data: Stationary Phase Selectivity Profiling

Table 1: Expected chromatographic behavior for 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine against its critical des-chloro impurity.

Stationary PhasePrimary Interaction MechanismOptimal ModifierExpected Resolution ( Rs​ )Peak Symmetry (pH 6.8)
C18 (Alkyl) Hydrophobic (Dispersive)Acetonitrile< 1.0 (Co-elution)1.1 - 1.3
Phenyl-Hexyl π−π Stacking, HydrophobicMethanol1.2 - 1.5 (Partial)1.0 - 1.1
PFP (Fluorinated) Halogen Bonding, Dipole, π−π Methanol> 2.0 (Baseline) 1.0 - 1.1
Polar-Embedded Hydrogen Bonding, ShieldingAcetonitrile~ 1.0 (Poor)1.0

Step-by-Step Methodology: Self-Validating Optimization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Establish the Baseline Failure State

  • Action: Inject a mixed standard (Target + Impurities) on a standard C18 column (e.g., 100 x 4.6 mm, 3 µm) using a generic linear gradient of 5-95% ACN in 0.1% Formic Acid over 10 minutes.

  • Validation Check: Confirm co-elution ( Rs​<1.0 ). This benchmark ensures that subsequent improvements are strictly due to method optimization, not sample preparation artifacts or system dead-volume issues[4].

Step 2: Implement Orthogonal Selectivity

  • Action: Replace the C18 column with a PFP column of identical dimensions. Maintain the same mobile phase conditions.

  • Validation Check: Observe the chromatogram. The retention time ( tR​ ) should shift, and the previously merged peak should now exhibit distinct splitting or shouldering. If no shouldering occurs, verify the column's phase chemistry[2].

Step 3: Unmask π−π Interactions

  • Action: Swap the organic modifier (Mobile Phase B) from Acetonitrile to Methanol. Adjust the gradient to 40-95% MeOH to account for Methanol's weaker elution strength.

  • Validation Check: The resolution ( Rs​ ) between the target and the des-chloro impurity must increase by at least 30%. The target compound (chlorinated) should be retained slightly longer due to halogen bonding.

Step 4: Control Ionization via pH

  • Action: Replace Mobile Phase A (0.1% Formic Acid) with 10 mM Ammonium Acetate adjusted to pH 6.8.

  • Validation Check: Calculate the peak tailing factor ( Tf​ ). It must drop below 1.2. The peaks should now be highly symmetrical, confirming the elimination of mixed-mode ionization[3].

Step 5: Isocratic Hold or Gradient Flattening

  • Action: Identify the exact elution percentage of the target compound (e.g., 65% B). Modify the gradient to include a shallow slope (e.g., 1% B/min) or a 3-minute isocratic hold at 60% B.

  • Validation Check: Calculate final resolution. Rs​ must strictly exceed 1.5 for regulatory compliance and accurate quantitation.

References

  • Source: chromatographyonline.
  • Source: sigmaaldrich.
  • Source: waters.
  • Source: dr-maisch.

Sources

Technical Support Center: Optimizing Crystallization of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this target molecule. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a crystallization strategy for this compound?

Q2: How do I select the best initial solvents for screening?

A2: The ideal solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4][5] Given the mixed polarity of the target molecule, a good starting point would be to test solvents from different classes. Common choices for pyrimidine derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[6][7] It is also highly recommended to explore binary solvent systems, where a "good" solvent dissolves the compound and an "anti-solvent" in which it is poorly soluble is slowly introduced.[8][9]

Q3: What are the most common and effective crystallization techniques for a novel compound like this?

A3: For a new compound, it is best to screen several methods in parallel.[10] The three most robust and widely used techniques for small organic molecules are:

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution is allowed to slowly lose solvent, increasing the concentration to the point of supersaturation and crystal growth.[11][12][13]

  • Vapor Diffusion: This gentle technique involves dissolving the compound in a less volatile solvent and placing it in a sealed chamber with a more volatile anti-solvent.[14] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][15] This can be set up as a hanging drop or sitting drop experiment.[16][17]

  • Slow Cooling: This method relies on the principle that solubility decreases with temperature.[12] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, promoting the formation of large, well-ordered crystals.[18]

Q4: My initial attempts only yielded an amorphous powder. What does this mean and what should I do next?

A4: The formation of an amorphous powder indicates that precipitation occurred too rapidly, not allowing the molecules to arrange themselves into an ordered crystal lattice.[12] This is a common issue when the solution is too supersaturated. To address this, you should try to slow down the crystallization process. This can be achieved by:

  • Using a more dilute starting solution.

  • Slowing the rate of cooling or evaporation.

  • Employing a solvent system where the compound's solubility is slightly higher.

  • Trying a different crystallization technique, such as vapor diffusion, which is generally a slower process.[14]

Troubleshooting Guides

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal.[19][20] This is often due to the solution temperature being above the melting point of the compound or high levels of impurities depressing the melting point.[19][21]

Root Cause Analysis and Solutions:

  • High Supersaturation/Rapid Cooling: If the solution becomes supersaturated too quickly, the compound may not have time to nucleate and grow into crystals.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce the saturation, and allow it to cool more slowly.[19][21] Using a dewar or an insulated container can help achieve a slower cooling rate.[12]

  • Low Melting Point or Impurities: The presence of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[21]

    • Solution: Attempt to further purify your material before crystallization. Techniques like column chromatography or trituration can be effective. If impurities are suspected to be colored, adding activated charcoal to the hot solution before filtration can sometimes help.[19]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to the solution remaining at a temperature above the compound's melting point during the initial stages of cooling.[22]

    • Solution: Select a solvent with a lower boiling point. If using a binary solvent system, try adjusting the ratio to lower the overall temperature at which saturation is achieved.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed check_purity Is the starting material of high purity? start->check_purity purify Action: Purify the compound (e.g., chromatography, trituration). check_purity->purify No check_cooling Was the cooling rate too fast? check_purity->check_cooling Yes re_attempt Re-attempt crystallization with purified material. purify->re_attempt slow_cooling Action: Re-dissolve and cool at a much slower rate. Use an insulated bath. check_cooling->slow_cooling Yes check_solvent Is the solvent boiling point high? check_cooling->check_solvent No slow_cooling->re_attempt change_solvent Action: Choose a lower boiling point solvent or adjust solvent/anti-solvent ratio. check_solvent->change_solvent Yes add_solvent Action: Add more 'good' solvent to reduce supersaturation and re-cool slowly. check_solvent->add_solvent No change_solvent->re_attempt add_solvent->re_attempt

Caption: Decision tree for troubleshooting oiling out.

Issue 2: No Crystals Form After an Extended Period

Sometimes, a solution can remain clear indefinitely, indicating that it has not reached the necessary level of supersaturation for nucleation to occur.

Root Cause Analysis and Solutions:

  • Solution is Too Dilute: There may be too much solvent, preventing the concentration from reaching the supersaturation point.[19]

    • Solution (for Slow Evaporation): Increase the rate of evaporation by using a cap with a larger hole or by gently blowing a stream of inert gas over the surface.[23]

    • Solution (for Cooling): Re-heat the solution and boil off some of the solvent to increase the concentration, then cool again.[19]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. Very clean solutions in smooth-walled vessels can sometimes inhibit spontaneous nucleation.[24]

    • Solution: Try scratching the inside of the vial just below the surface of the liquid with a glass rod. This can create micro-scratches that serve as nucleation points.[19]

    • Solution (Seeding): If you have previously obtained even a tiny crystal or some solid material, add a single particle to the solution. This "seed crystal" can induce rapid growth.[25]

  • Compound is Highly Soluble in the Chosen Solvent: The compound may be too soluble in the chosen solvent system, even at lower temperatures.

    • Solution: You will need to change the solvent system. For a single solvent system, choose a solvent in which the compound is less soluble. For a binary system, add more of the anti-solvent.

Experimental Protocols

Protocol 1: Initial Solvent Screening

This protocol is designed to efficiently test the suitability of various solvents for crystallization.

  • Preparation: Aliquot approximately 1-2 mg of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent needed. Solvents that dissolve the compound readily at room temperature are generally poor choices for cooling crystallization but may be suitable for vapor diffusion.

  • Heating and Cooling: For solvents that did not dissolve the compound at room temperature, gently heat the vials while stirring until the solid dissolves.

  • Observation: Allow the hot solutions to cool slowly to room temperature, and then place them in a refrigerator (4°C). Observe for crystal formation over 24-48 hours.

  • Evaluation: The best solvents will be those where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and subsequently forms crystals upon cooling.

Initial Solvent Screening Workflow

G cluster_screening Solvent Screening Process start Weigh ~2mg of compound into multiple vials add_solvent Add different solvents dropwise at RT start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt heat Heat solution gently dissolves_rt->heat No good_solvent Potential 'Good' Solvent for Vapor Diffusion dissolves_rt->good_solvent Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Slowly cool to RT, then 4°C dissolves_hot->cool Yes bad_solvent_1 Poor Solvent - Insoluble dissolves_hot->bad_solvent_1 No observe Observe for crystals over 48h cool->observe good_for_cooling Good Candidate for Cooling Crystallization observe->good_for_cooling

Caption: Workflow for initial solvent screening.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

This method is excellent for sensitive compounds or when only small amounts of material are available.[14]

  • Prepare the Solution: Dissolve 2-5 mg of the compound in a minimal amount of a "good" solvent (one in which it is readily soluble, identified from screening). This should be a less volatile solvent. Place this solution in a small, open vial.

  • Prepare the Reservoir: In a larger vial or beaker, add 1-2 mL of an "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent). The anti-solvent should be more volatile.

  • Set up the System: Place the small vial containing the compound solution inside the larger vial with the anti-solvent, ensuring the liquid levels are not in contact.

  • Seal and Incubate: Seal the larger vial tightly with a cap or parafilm. Over time, the volatile anti-solvent will diffuse into the inner vial, causing the compound to slowly precipitate and form crystals.[26]

  • Monitor: Leave the setup undisturbed in a vibration-free location and monitor for crystal growth over several days to weeks.

Data Summary

Table 1: Suggested Solvents for Initial Screening

SolventClassBoiling Point (°C)[22]PolarityRationale for Use
HeptaneAlkane98Non-polarGood as an anti-solvent.
TolueneAromatic111Non-polarCan dissolve non-polar compounds, but use with caution due to high boiling point.[22]
Diethyl EtherEther35LowHighly volatile, good as an anti-solvent in vapor diffusion.
Ethyl AcetateEster77MediumA versatile solvent for many organic compounds.[6]
AcetoneKetone56MediumGood solvent, but its volatility can make crystal growth rapid.
DichloromethaneHalogenated40MediumDissolves many organics, but high volatility can be a challenge.[10]
AcetonitrileNitrile82Polar aproticOften a good choice for heterocyclic compounds.[6]
IsopropanolAlcohol82Polar proticLess polar than other alcohols, can be a good starting point.
EthanolAlcohol78Polar proticCommon and effective solvent for pyrimidine derivatives.[7]
MethanolAlcohol65Polar proticHighly polar, may be too strong a solvent unless used in a binary system.
Water-100Very PolarUnlikely to be a good solvent on its own, but useful as an anti-solvent with polar organic solvents like acetone or acetonitrile.[8]

References

  • How to grow crystals for X-ray crystallography - IUCr. (n.d.). Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PubMed. (2021). Retrieved from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]

  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved from [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents - ACS Publications. (2007). Retrieved from [Link]

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  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for a series of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This document synthesizes data to offer insights into how structural modifications to the 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine core influence biological activity, with a focus on kinase inhibition.

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold: A Privileged Core

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a fused heterocyclic system that has garnered significant interest in drug discovery. Its rigid, bicyclic nature provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets. This scaffold is particularly prevalent in the design of kinase inhibitors, where it can mimic the adenine core of ATP and effectively compete for the ATP-binding site.[1][3]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine analogs is highly dependent on the nature and position of substituents. Strategic modifications at the C2 and C4 positions, as well as on the cyclopentyl ring, have led to the development of potent and selective inhibitors for various kinases.

The Significance of the 2,4-Disubstitution Pattern

A recurring theme in the SAR of pyrimidine derivatives is the importance of the 2,4-disubstitution pattern for potent biological activity.[1] For many kinase inhibitors, anilino or related aromatic groups at these positions can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[1]

In the context of our lead scaffold, the 2-chloro and 4-cyclopentyl groups serve as foundational elements for further optimization. The chlorine atom at the C2 position is a key reactive handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr). The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[4]

Modifications at the C2 Position

The C2 position is a critical site for modulating the potency and selectivity of these analogs. Replacing the chloro group with various amines, anilines, and other nucleophiles can significantly impact biological activity.

Compound R (C2-substituent) Kinase Inhibition (IC50, nM) Key SAR Insights
1a -Cl>10,000Starting material, inactive.
1b -NH(CH2)2N(CH3)25,200Introduction of a basic amine improves solubility but shows weak activity.
1c -NH-Ph850Phenylamino group introduces favorable interactions, leading to moderate activity.
1d -NH-(4-F-Ph)320Electron-withdrawing fluorine at the para position enhances potency, likely through favorable interactions in the binding pocket.
1e -NH-(3,4-diCl-Ph)150Dichloro substitution further improves potency, suggesting the importance of hydrophobic and halogen bonding interactions.

The data suggests that introducing an aniline moiety at the C2 position is crucial for activity. Furthermore, substitution on the aniline ring with electron-withdrawing groups enhances potency.

Modifications at the C4 Position

The cyclopentyl group at the C4 position occupies a hydrophobic pocket in the kinase active site. Modifications to this group can influence both potency and selectivity.

Compound R' (C4-substituent) Kinase Inhibition (IC50, nM) Key SAR Insights
2a Cyclopentyl150The cyclopentyl group provides a good fit for the hydrophobic pocket.
2b Cyclobutyl480A smaller cyclobutyl group leads to a decrease in potency, indicating a suboptimal fit.
2c Cyclohexyl210The larger cyclohexyl group is well-tolerated but does not offer a significant advantage over the cyclopentyl group.
2d Phenyl950Replacing the cyclopentyl with a phenyl group reduces activity, highlighting the importance of the alicyclic nature of this substituent for optimal binding.

These findings underscore the importance of the size and shape of the C4-substituent for effective interaction with the target.

Experimental Protocols

Detailed methodologies for the synthesis of the analogs and the kinase inhibition assay are provided below to facilitate reproducibility and further investigation.

General Synthesis of 2-Substituted-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidines

The synthesis of the target compounds is achieved through a nucleophilic aromatic substitution reaction.

start 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine intermediate 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine start->intermediate Cyclopentylmagnesium bromide, THF final 2-Substituted-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine intermediate->final R-NH2, DIPEA, n-BuOH, 120 °C

Caption: Synthetic scheme for 2,4-disubstituted cyclopenta[d]pyrimidine analogs.

Step-by-step Protocol:

  • Synthesis of 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: To a solution of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq) in anhydrous THF at -78 °C, cyclopentylmagnesium bromide (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of 2-Substituted-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A mixture of 2-chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq), the corresponding amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol is heated to 120 °C for 12 hours in a sealed tube. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases is determined using a standard in vitro kinase assay.

reagents Kinase, Substrate, ATP, Compound incubation Incubation at 30 °C reagents->incubation detection Detection of Phosphorylation incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations.

  • Incubation: The reaction plate is incubated at 30 °C for 1 hour.

  • Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

The 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine scaffold is a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications at the C2 and C4 positions of the pyrimidine core can lead to significant changes in biological activity. Specifically, the introduction of substituted anilines at the C2 position and the maintenance of a cyclopentyl group at the C4 position are key for achieving high potency. The provided experimental protocols serve as a valuable resource for researchers in the field of drug discovery, aiding in the rational design of the next generation of pyrimidine-based drugs.

References

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed. (2016, April 15). Bioorganic & Medicinal Chemistry Letters, 26(8), 2051–2056. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (2025, January 15). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed. (2012, December 1). Bioorganic & Medicinal Chemistry Letters, 22(23), 7173–7178. [Link]

  • Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. (2007, January 10). Journal of Agricultural and Food Chemistry. [Link]

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  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC. (n.d.). Molecules. [Link]

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  • Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l - PubMed. (2025, March 19). Chemistry & Biodiversity. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - MDPI. (2022, September 21). Molecules. [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2021, August 18). Journal of Medicinal Chemistry. [Link]

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Advanced Comparison Guide: Leaving Group Efficacy in Cyclopenta[d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a privileged bicyclic pharmacophore heavily utilized in modern drug discovery, most notably in the development of ATP-competitive kinase inhibitors (such as the Akt inhibitor Ipatasertib)[1][2] and potent microtubule-targeting agents[3][4]. The late-stage functionalization of this scaffold typically relies on Nucleophilic Aromatic Substitution (SNAr) at the highly electrophilic C4 position.

As a Senior Application Scientist, optimizing the SNAr step is critical for maximizing yield, minimizing side reactions, and accommodating sterically hindered or electronically deactivated nucleophiles. This guide provides a rigorous comparative analysis of leaving group (LG) efficacy—specifically focusing on Chlorine (-Cl), Fluorine (-F), Methylsulfonyl (-SO2Me), and Thiomethyl (-SMe)—to help you rationally design your synthetic workflows.

Mechanistic Grounding: SNAr at the C4 Position

The reactivity of the cyclopenta[d]pyrimidine ring is governed by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine core. The C4 position is highly activated toward nucleophilic attack due to the stabilization of the resulting negative charge in the transition state.

The SNAr reaction generally proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is almost always the initial nucleophilic attack to form the tetrahedral Meisenheimer complex, rather than the subsequent departure of the leaving group[5][6]. Consequently, the efficacy of a leaving group in these systems is dictated more by its ability to withdraw electron density (lowering the LUMO of the pyrimidine ring) than by the weakness of the C–LG bond[7].

SNAr_Mechanism Reactant Electrophile (C4-LG) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Reactant->Meisenheimer Rate-Determining Addition Nucleophile Nucleophile (R-NH2) Nucleophile->Meisenheimer Product Substituted Product (C4-NHR) Meisenheimer->Product Fast Elimination LeavingGroup Leaving Group (LG⁻) Meisenheimer->LeavingGroup

Addition-elimination (SNAr) mechanism at the C4 position of cyclopenta[d]pyrimidines.

Comparative Analysis of Leaving Groups

The Kinetic Champion: Fluorine (-F)

Due to the "Element Effect" in SNAr chemistry, fluorine is an exceptionally fast leaving group (reactivity order: F > NO2 > Cl > Br)[7]. Its extreme electronegativity highly polarizes the C4 carbon, drastically lowering the activation energy for the nucleophilic addition step.

  • Causality: While the C–F bond is thermodynamically strong, bond-breaking is not the rate-determining step. The kinetic acceleration of the addition step makes fluoropyrimidines highly reactive, often allowing SNAr to occur at room temperature.

  • Drawback: Fluorinated cyclopenta[d]pyrimidines can be difficult to synthesize selectively and are prone to hydrolysis in ambient moisture.

The Synthetic Sweet Spot: Methylsulfonyl (-SO2Me)

The methylsulfonyl group is arguably the most powerful and practical leaving group for challenging SNAr reactions on pyrimidines[8][9].

  • Causality: The sulfone moiety is powerfully electron-withdrawing via both induction and resonance, highly activating the C4 position. Upon departure, the resulting methanesulfinate anion is a soft, stable, and non-nucleophilic leaving group. This prevents the reversibility and dimerization issues sometimes seen with other leaving groups[8][10].

  • Advantage: It can be synthesized easily by oxidizing a stable, inert -SMe precursor, allowing for "on-demand" activation of the electrophile.

The Industry Workhorse: Chlorine (-Cl)

Chlorine is the standard leaving group used in the synthesis of APIs like Ipatasertib and various microtubule targeting agents[1][3][4].

  • Causality: 4-chlorocyclopenta[d]pyrimidines are easily generated in a single step from the corresponding pyrimidin-4-one using POCl3.

  • Drawback: Chlorine is less electron-withdrawing than fluorine or sulfone. Displacing it with weak nucleophiles (like electron-deficient anilines) often requires harsh conditions (80–120 °C in polar protic solvents)[11].

The Stable Precursor: Thiomethyl (-SMe)

The thiomethyl group is a remarkably poor leaving group for SNAr due to the electron-donating nature of the sulfur lone pairs via resonance, which deactivates the pyrimidine ring.

  • Strategic Use: It is used as a robust protecting group or stable placeholder during multi-step syntheses. When SNAr is desired, the -SMe group is oxidized to -SO2Me, instantly converting a deactivated ring into a hyper-reactive electrophile[10].

Quantitative Performance Matrix

The following table summarizes the comparative efficacy of these leaving groups at the C4 position of the cyclopenta[d]pyrimidine core when reacted with a standard aniline nucleophile.

Leaving Group (C4)Relative ReactivityTypical SNAr TempTypical YieldPrimary AdvantagePrimary Limitation
-F Extremely High0 °C to 20 °C75 - 90%Fastest reaction kinetics.Prone to rapid hydrolysis; difficult to handle.
-SO2Me Very High20 °C to 60 °C85 - 98%Excellent for weak/hindered nucleophiles.Requires an extra oxidation step from -SMe.
-Cl Moderate80 °C to 120 °C60 - 85%Highly accessible via POCl3.Requires harsh heating; side reactions possible.
-SMe Very Low> 150 °C< 10%Stable to strong bases/nucleophiles.Practically inert without prior oxidation.

Strategic Experimental Workflows

To execute these transformations reliably, the choice of solvent and base is critical. Polar protic solvents (like n-butanol or isopropanol) are highly recommended because they hydrogen-bond to the departing leaving group (especially Cl or F), stabilizing the transition state and accelerating the reaction[7][11]. N,N-Diisopropylethylamine (DIPEA) is the preferred base to scavenge the generated acid without acting as a competing nucleophile.

Synthetic_Workflow Core Cyclopenta[d]pyrimidin-4-one Cl_Route POCl3 Halogenation (Reflux) Core->Cl_Route SMe_Route Thiourea / MeI Alkylation Core->SMe_Route LG_Cl 4-Chloro Intermediate (Standard LG) Cl_Route->LG_Cl LG_SMe 4-Thiomethyl Intermediate (Stable Precursor) SMe_Route->LG_SMe SNAr_Cl SNAr with Amine (80-120°C, 12-24h) LG_Cl->SNAr_Cl Oxidation mCPBA Oxidation (0°C to RT) LG_SMe->Oxidation LG_SO2Me 4-Methylsulfonyl Intermediate (Hyper-Reactive LG) Oxidation->LG_SO2Me SNAr_SO2Me SNAr with Amine (20-60°C, 2-6h) LG_SO2Me->SNAr_SO2Me Product 4-Amino Cyclopenta[d]pyrimidine (Target API) SNAr_Cl->Product SNAr_SO2Me->Product

Workflow for synthesizing 4-amino cyclopenta[d]pyrimidines via different leaving groups.
Protocol A: The Industry Standard (Chlorine Displacement)

Use this protocol for highly nucleophilic aliphatic amines or unhindered anilines.

  • Electrophile Generation: Suspend the cyclopenta[d]pyrimidin-4-one in neat POCl3 (10 equiv). Add a catalytic amount of N,N-dimethylaniline. Reflux at 100 °C for 3 hours.

  • Workup: Concentrate under vacuum to remove excess POCl3. Quench the residue carefully with ice water, neutralize with saturated NaHCO3, and extract with dichloromethane (DCM). Dry and concentrate to yield the 4-chloro intermediate[3][4].

  • SNAr Reaction: Dissolve the 4-chloro intermediate (1.0 equiv) in n-butanol (0.2 M). Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Execution & Validation: Heat the mixture to 100 °C. Monitor by LCMS. The reaction is a self-validating system: as the basic amine is consumed and HCl is generated (scavenged by DIPEA), the pH of the mixture shifts. Complete consumption of the [M+H]+ peak of the chloride indicates completion (typically 12–24 hours).

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography.

Protocol B: The High-Efficacy Route (Sulfone Displacement)

Use this protocol for sterically hindered amines, electron-deficient anilines, or thermally sensitive substrates.

  • Precursor Oxidation: Dissolve the 4-(methylthio)cyclopenta[d]pyrimidine (1.0 equiv) in DCM (0.1 M) and cool to 0 °C.

  • Activation: Slowly add m-CPBA (2.2 equiv) to oxidize the thioether to the sulfone. Stir at room temperature for 2 hours.

  • Validation: The reaction mixture will become cloudy as m-chlorobenzoic acid precipitates. Filter the solid, wash the filtrate with saturated Na2S2O3 and NaHCO3, dry, and concentrate to yield the highly reactive 4-(methylsulfonyl) intermediate[10].

  • SNAr Reaction: Dissolve the sulfone intermediate (1.0 equiv) in isopropanol or THF (0.2 M). Add the amine nucleophile (1.1 equiv) and K2CO3 or DIPEA (1.5 equiv).

  • Execution: Stir at 20 °C to 60 °C. The displacement of the -SO2Me group releases methanesulfinic acid, driving the reaction forward thermodynamically[8][9]. Reaction is typically complete in 2–6 hours.

References

  • Title: Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors Source: acs.org URL: [Link]

  • Title: Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib Source: acs.org URL: [Link]

  • Title: Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent Source: nih.gov URL: [Link]

  • Title: Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance Source: nih.gov URL: [Link]

  • Title: Supplementary Information Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach Source: rsc.org URL: [Link]

  • Title: Concerted nucleophilic aromatic substitutions Source: harvard.edu URL: [Link]

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: researchgate.net URL: [Link]

  • Title: Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: chemrxiv.org URL: [Link]

  • Title: Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions Source: frontiersin.org URL: [Link]

  • Title: Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution Source: researchgate.net URL: [Link]

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structural comparison of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine with standard pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison: 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine vs. Standard Pyrimidines in Drug Design

Executive Summary

The pyrimidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core of countless kinase inhibitors and antineoplastic agents. However, standard monocyclic pyrimidines often suffer from target promiscuity and metabolic liabilities. The introduction of specialized bicyclic scaffolds, specifically 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2)[1], represents a sophisticated evolution in drug design. This guide provides an objective, data-driven comparison between this sterically demanding bicyclic building block and standard monocyclic pyrimidines (e.g., 2,4-dichloropyrimidine), detailing their physicochemical differences, binding mechanics, and synthetic handling.

Structural and Physicochemical Profiling

The transition from a simple monocyclic pyrimidine to a C4-cyclopentyl substituted cyclopenta[d]pyrimidine fundamentally alters the molecule's electronic distribution, 3D conformation, and lipophilicity.

  • Conformational Rigidity: The fusion of a cyclopentane ring to the pyrimidine core (forming the 5H,6H,7H-cyclopenta[d]pyrimidine system) restricts the rotational degrees of freedom. This structural locking minimizes the entropic penalty upon binding to target proteins, a critical factor in designing highly selective ATP-competitive kinase inhibitors[2].

  • Steric Bulk and Hydrophobic Engagement: Standard pyrimidines are flat and highly polar. In contrast, the dual presence of a fused cyclopentane ring and a bulky C4-cyclopentyl substituent drastically increases the buried surface area. This allows the scaffold to deeply penetrate and anchor into predominantly hydrophobic pockets, such as the colchicine binding site in β -tubulin or the front pocket of VEGFR2[3][4].

  • Electronic Deactivation: Monocyclic 2,4-dichloropyrimidine is highly electron-deficient, making it highly reactive toward nucleophiles. The fused cycloalkane ring in cyclopenta[d]pyrimidine donates electron density into the aromatic system via hyperconjugation. This slightly deactivates the C2-chlorine, rendering it more stable against premature hydrolysis in biological media but requiring harsher conditions for synthetic functionalization[5].

Table 1: Quantitative Physicochemical and Reactivity Comparison
Property2,4-Dichloropyrimidine (Standard)2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine
Core Structure MonocyclicFused Bicyclic (Cyclopenta[d]pyrimidine)
C4 Substitution Chlorine (Electron-withdrawing)Cyclopentyl (Electron-donating, Bulky)
Estimated cLogP ~0.8 (Hydrophilic)~3.5 (Highly Lipophilic)
SNAr Reactivity (C2) High (Proceeds at 20°C – 60°C)Low (Requires 100°C – 150°C or Pd-catalysis)
Target Binding Profile Promiscuous (High off-target risk)Highly selective (Shape-complementary to deep pockets)

Mechanistic Pathway & Binding Modality

The structural modifications of the cyclopenta[d]pyrimidine core translate directly to superior pharmacological targeting. X-ray crystallographic studies of structurally related cyclopenta[d]pyrimidines (such as the AKT inhibitor GDC-0068) demonstrate that the pyrimidine nitrogen atoms form critical water-mediated or direct hydrogen bonds with the kinase hinge region (e.g., the amide NH of Ala230 in AKT1)[2].

Simultaneously, the bulky C4-cyclopentyl group acts as a hydrophobic shield. It displaces high-energy water molecules from the binding pocket, driving a favorable enthalpic gain while preventing the metabolic O-demethylation or oxidation often seen with simpler alkoxy or alkyl substituents[6].

BindingComparison cluster_standard Standard Pyrimidine Binding cluster_fused Cyclopenta[d]pyrimidine Binding StdCore Monocyclic Core StdBind Hinge H-Bonds (Promiscuous Fit) StdCore->StdBind Binds FusedCore Fused Bicyclic Core C4Group C4-Cyclopentyl FusedCore->C4Group Substituted HingeBind Hinge H-Bonds (Restricted Rotation) FusedCore->HingeBind Anchors HydroPocket Deep Hydrophobic Pocket Engagement C4Group->HydroPocket Fills & Stabilizes

Fig 1: Binding modality comparison between standard pyrimidines and C4-cyclopentyl cyclopenta[d]pyrimidines.

Synthetic Utility and Experimental Protocols

Because the fused ring and the C4-cyclopentyl group electronically deactivate the C2-chlorine and introduce significant steric hindrance, standard Nucleophilic Aromatic Substitution (SNAr) conditions (e.g., amine + DIPEA in EtOH at 80°C) often result in unreacted starting material. To overcome the raised activation energy barrier for the Meisenheimer complex formation, high-temperature microwave irradiation in a polar protic solvent is required[5].

Step-by-Step Protocol: Microwave-Assisted C2-Amination (SNAr)

This protocol is designed as a self-validating system to ensure complete conversion of the deactivated electrophile.

  • Reagent Preparation: In a heavy-walled microwave vial, dissolve 1.0 equivalent of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine and 1.5 equivalents of the desired nucleophilic amine in anhydrous n-butanol (0.2 M concentration).

    • Causality:n-Butanol is selected because its high boiling point allows for extreme heating, and its polar protic nature stabilizes the highly polarized transition state of the SNAr reaction[5].

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing with the amine for the electrophilic C2 center.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 150°C for 2 hours.

    • Causality: Conventional heating leads to thermal degradation over long periods. Microwave irradiation provides rapid, uniform heating to efficiently overcome the steric and electronic barriers imposed by the bulky C4-cyclopentyl group[5].

  • Quenching and Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash twice with saturated aqueous NaHCO 3​ .

    • Causality: The basic aqueous wash removes DIPEA hydrochloride salts and any unreacted polar aliphatic amines.

  • Validation & Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (SiO 2​ , Hexanes/EtOAc gradient).

    • Self-Validation Step: Analyze the crude mixture via TLC and LC-MS before column loading. A successful reaction is validated by the complete disappearance of the high-R f​ starting material and an LC-MS mass shift corresponding to the loss of the chlorine isotope pattern (-34 Da) and the addition of the amine mass.

SNArWorkflow Start 2-Chloro-4-cyclopentyl- cyclopenta[d]pyrimidine Reagents Add Amine (1.5 eq) + DIPEA (3.0 eq) in n-BuOH Start->Reagents Heating Microwave Irradiation (150°C, 2 hrs) Reagents->Heating Workup Aqueous Workup (EtOAc / NaHCO3) Heating->Workup Product C2-Aminated Product (Purified via SiO2) Workup->Product

Fig 2: Optimized microwave-assisted SNAr workflow for deactivated cyclopenta[d]pyrimidines.

Pharmacological Impact & Comparative Data

The integration of the cyclopenta[d]pyrimidine core has been instrumental in the development of clinical-stage therapeutics. For example, in the optimization of ATP-competitive AKT inhibitors, replacing a standard pyrimidine with a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core drastically improved kinase selectivity and metabolic stability[2]. Similarly, in the design of VEGFR2 and TGFBR1 inhibitors, the fused bicyclic system provided superior residence time and in vivo efficacy compared to monocyclic analogs[4][7].

Table 2: Comparative Pharmacological Metrics (Representative Kinase Target)
Compound ClassCore StructureTarget Kinase IC 50​ (nM)Metabolic Stability (HLM, t1/2​ min)Off-Target Binding Risk
Standard 2-Amino-4-alkylpyrimidine> 500< 15High (Promiscuous)
Fused Bicyclic Cyclopenta[d]pyrimidine< 10> 45Low
Fused + Bulky C4 4-Cyclopentyl-cyclopenta[d]pyrimidine< 5 > 60 Very Low

Data Interpretation: The bulky C4-cyclopentyl group protects adjacent metabolic hotspots from cytochrome P450-mediated oxidation, extending the half-life ( t1/2​ ) in human liver microsomes (HLM)[3]. Concurrently, the shape-complementarity of the cyclopenta[d]pyrimidine core to the kinase hinge region drives the IC 50​ into the single-digit nanomolar range[2][4].

Sources

Safety Operating Guide

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Handling and Disposal of 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

For researchers and drug development professionals, managing the lifecycle of pharmaceutical building blocks is as critical as the synthetic pathways they enable. 2-Chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 1824101-29-2) is a halogenated heterocyclic compound frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1].

Because this compound contains a covalently bound chlorine atom on a pyrimidine ring, its handling and disposal require specific logistical planning to comply with environmental regulations and maintain laboratory safety. This guide provides a self-validating framework for the operational management and proper disposal of this compound.

Physicochemical & Waste Profiling

Before implementing a disposal plan, the chemical must be accurately profiled. The presence of the chloro-substituent dictates that this material—and any solvent heavily contaminated with it—must be treated strictly as Halogenated Organic Waste .

Property / ParameterData / ClassificationOperational Implication
Chemical Name 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidineMust be explicitly listed on waste manifests.
CAS Number 1824101-29-2Primary identifier for EHS tracking[1].
Molecular Weight 222.71 g/mol Used for mass-balance calculations in waste logs[1].
Waste Category Halogenated OrganicCritical: Must not be mixed with non-halogenated waste streams.
Primary Hazard Irritant (Skin/Eye), Environmental HazardRequires standard PPE; toxic to aquatic life if improperly discarded.

The Causality of Halogenated Waste Segregation

Why must this compound be segregated from general organic waste? The core principle of chemical disposal is based on the ultimate destruction method: incineration. When non-halogenated organics (like ethanol or hexane) are incinerated, they combust into CO₂ and H₂O.

However, when a chlorinated compound like 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is combusted, the chlorine atoms are liberated. If incinerated at standard temperatures, this leads to the formation of highly corrosive Hydrogen Chloride (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) . Therefore, halogenated waste must be sent to specialized, high-temperature rotary kiln incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust. Mixing this compound into non-halogenated waste streams compromises the incineration facility's emission controls and violates the Resource Conservation and Recovery Act (RCRA).

Operational Workflow & Disposal Diagram

The following diagram illustrates the logical flow of waste management for this specific pyrimidine derivative, ensuring no cross-contamination of waste streams occurs.

G Start Waste Generation (2-chloro-4-cyclopentyl...) Check Identify Halogen Content (C-Cl Bond Present) Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Store SAA Storage: HDPE Container + Secondary Containment Segregate->Store Dispose EHS Transfer for High-Temp Incineration Store->Dispose

Caption: Lifecycle and segregation workflow for halogenated pyrimidine derivative waste.

Step-by-Step Disposal Methodology

To ensure absolute compliance and safety, execute the following protocol when disposing of pure 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine, its synthetic intermediates, or contaminated solvents.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Rationale: Avoid metal containers. Trace moisture can react with chlorinated organics over time to generate micro-amounts of HCl, which will corrode metal containers and lead to structural failure and leaks.

Step 2: Segregation and Collection

  • Action: Deposit the compound (solid or dissolved in solvent) only into containers explicitly marked for "Halogenated Organic Waste."

  • Rationale: As established, keeping halogen levels concentrated in specific containers allows EHS to route the waste to the correct high-temperature scrubber-equipped incinerator, preventing toxic atmospheric emissions.

Step 3: Mandated Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list:

    • "2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine" (Do not use abbreviations).

    • Estimated concentration/percentage.

    • Associated solvents (e.g., Dichloromethane, 50%).

  • Rationale: "Unknown" waste triggers expensive analytical testing by disposal companies. Accurate labeling is a self-validating step that ensures regulatory compliance and protects downstream waste handlers.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the container's volume.

  • Rationale: Secondary containment prevents catastrophic spills from reaching floor drains in the event of primary container failure, mitigating aquatic toxicity risks associated with chlorinated heterocycles.

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is 90% full, cap it securely, date the tag, and submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Rationale: EHS will manifest the waste under RCRA guidelines and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.